NO-Losartan A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCPZGVGOVWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Action Mechanism of NO-Losartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-Losartan represents a novel class of pharmacodynamic hybrids engineered to augment the therapeutic profile of the widely-used antihypertensive agent, losartan. By chemically linking a nitric oxide (NO)-donating moiety to the core losartan structure, these compounds are designed to possess a dual mechanism of action. They retain the angiotensin II type 1 (AT1) receptor antagonism inherent to losartan while simultaneously leveraging the vasodilatory and cytoprotective effects of nitric oxide. This guide provides an in-depth technical overview of the mechanism of action of NO-Losartan, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
The pharmacological activity of NO-Losartan is a composite of two distinct but complementary pathways:
-
AT1 Receptor Antagonism: The losartan component of the hybrid molecule acts as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II is a potent vasoconstrictor and a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[2] By blocking the AT1 receptor, the losartan moiety prevents angiotensin II from exerting its pressor effects, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][2]
-
Nitric Oxide Donation: The NO-donor moiety, covalently attached to the losartan molecule, is designed to release nitric oxide.[3] NO is a critical signaling molecule and a potent endogenous vasodilator. Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG). The activation of this pathway ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation. This NO-mediated vasodilation is independent of the RAAS blockade and is intended to provide an additional, synergistic blood pressure-lowering effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for the synthesis and evaluation of NO-Losartan.
References
The Dual-Action Vasodilators: A Technical Guide to the Pharmacodynamics of Nitric Oxide-Donating Sartans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of nitric oxide (NO)-donating sartans, also known as NO-releasing angiotensin II type 1 (AT1) receptor blockers, represents a novel therapeutic strategy in cardiovascular medicine.[1][2] These hybrid drugs are designed to concurrently address two key pathways in blood pressure regulation and endothelial health: the renin-angiotensin system (RAS) and the nitric oxide signaling cascade.[1][2][3] By combining the established antihypertensive effects of sartans with the vasodilatory and cytoprotective properties of nitric oxide, these compounds offer the potential for enhanced efficacy and a broader therapeutic window compared to their parent molecules alone. This technical guide provides an in-depth exploration of the pharmacodynamics of NO-donating sartans, detailing their mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Core Pharmacodynamic Principles
NO-donating sartans are prodrugs engineered to release nitric oxide while retaining the ability to block the AT1 receptor. The sartan component competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction, aldosterone release, and sympathetic activation. Concurrently, the NO-donating moiety releases nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and results in vasodilation. The slow and sustained release of NO from these hybrid molecules is a key design feature, aiming to mimic physiological NO production and avoid the tolerance issues associated with traditional nitrate therapies.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from preclinical studies on various NO-donating sartans. These data highlight their dual action on AT1 receptor blockade and NO-mediated effects.
| Compound | Animal Model | Dose | Change in Mean Arterial Pressure (mmHg) | Reference |
| NO-Losartan (4a) | Spontaneously Hypertensive Rats | 10 mg/kg | ↓ 35 ± 4 | |
| Losartan | Spontaneously Hypertensive Rats | 10 mg/kg | ↓ 28 ± 3 | |
| L-NAME treated rats (recovery) | Losartan (2 weeks) | Not specified | 113 ± 4 (vs. 146 ± 5 untreated) |
| Compound | Assay | Key Findings | Reference |
| NO-Losartan derivatives | In vitro AT1 receptor antagonism | Exhibited AT1-antagonist properties with varying NO-releasing rates. | |
| Various ARBs (Losartan, Olmesartan, Telmisartan, Valsartan) | Human Umbilical Vein Endothelial Cells (HUVECs) | All increased NO release compared to untreated cells. Olmesartan showed the greatest effect with a 30% increase. | |
| Losartan | L-NAME treated rats (recovery) | Increased NO release in afferent arterioles after stimulation with acetylcholine and endothelin. | |
| Losartan + L-arginine | Patients with Heart Failure | Significantly increased urinary nitric oxide excretion, which correlated with improved hemodynamic variables. |
Signaling Pathways
The pharmacodynamic effects of NO-donating sartans are mediated through two primary and interconnected signaling pathways.
Angiotensin II Type 1 Receptor Signaling
Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, a G-protein coupled receptor, initiating a cascade of intracellular events. This includes the activation of phospholipase C, leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, both contributing to vascular smooth muscle contraction. Sartans competitively block this interaction, thus inhibiting these downstream effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The latest advances in the discovery of nitric oxide hybrid drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Endothelial Effects of Losartan and its Nitric Oxide-Mediated Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the angiotensin II type 1 receptor (AT1R) antagonist, losartan, on endothelial function. The focus is on its nitric oxide (NO)-dependent and independent mechanisms of action. While a specific NO-donating derivative, NO-Losartan A, has been synthesized, publicly available data on its specific biological effects are limited. Therefore, this guide will concentrate on the extensive body of research detailing how the parent compound, losartan, and its metabolites improve endothelial health, primarily through their influence on nitric oxide bioavailability and related signaling pathways.
Core Mechanisms of Action
Losartan exerts its beneficial effects on the endothelium through two primary pathways. The first is its well-established role as an AT1R antagonist. The second is a more recently discovered, AT1R-independent mechanism involving direct stimulation of endothelial nitric oxide synthase (eNOS).
1.1 AT1R-Dependent Pathway: Mitigating Angiotensin II-Induced Dysfunction
Angiotensin II (Ang II) is a potent vasoconstrictor and a key driver of endothelial dysfunction. By binding to the AT1 receptor on endothelial and vascular smooth muscle cells, Ang II promotes oxidative stress through the activation of NADPH oxidase, which generates reactive oxygen species (ROS). These ROS, particularly superoxide anions, rapidly scavenge nitric oxide, reducing its bioavailability and impairing endothelium-dependent vasodilation.
Losartan competitively blocks the AT1 receptor, thereby inhibiting the downstream effects of Ang II. This blockade leads to:
-
Reduced Oxidative Stress: By preventing AT1R activation, losartan decreases NADPH oxidase activity, leading to lower production of ROS. This reduction in oxidative stress preserves NO.
-
Increased NO Bioavailability: With less ROS-mediated degradation, the bioavailability of endogenously produced NO increases, promoting vasodilation and restoring endothelial function.
-
Anti-inflammatory Effects: Losartan attenuates the pro-inflammatory role of AT1R activation, reducing the adhesion of monocytic cells to the endothelium[1].
1.2 AT1R-Independent Pathway: Direct eNOS Activation
Research has revealed that losartan and particularly its non-AT1R-blocking metabolite, EXP3179, can directly stimulate NO production in endothelial cells. This action is independent of Ang II and its receptor. The proposed mechanism involves the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which initiates a signaling cascade through Phosphatidylinositol 3-kinase (PI3K) and the protein kinase Akt, ultimately leading to the phosphorylation and activation of eNOS.
This direct stimulation of the VEGFR2/PI3K/Akt/eNOS pathway represents a significant, pleiotropic effect of losartan that contributes to its vascular protective properties beyond simple blood pressure reduction[2][3][4].
Signaling Pathway Diagram
Quantitative Data Presentation
The following tables summarize the quantitative effects of losartan on key markers of endothelial function from human, animal, and in-vitro studies.
Table 1: Effects of Losartan on Endothelial Function in Human Studies
| Study Population | Losartan Dosage | Duration | Parameter Measured | Baseline Value | Post-Losartan Value | Key Finding | Citation(s) |
|---|---|---|---|---|---|---|---|
| Stage 2 Hypertensive Patients (n=30) | 50-100 mg/day | 6 weeks | Serum NO | 32.74 ± 3.01 µM/L | 79.04 ± 5.17 µM/L | Significant increase (P < 0.001) | [5] |
| Stage 2 Hypertensive Patients (n=30) | 50-100 mg/day | 6 weeks | Urinary NO Excretion | 58.21 ± 3.72 µM/L | 113.21 ± 8.63 µM/L | Significant increase (P < 0.001) | |
| Stage 2 Hypertensive Patients (n=30) | 50-100 mg/day | 6 weeks | Serum Malondialdehyde (MDA) | - | - | 15.3% reduction (P = 0.009) | |
| Mild Essential Hypertensive Patients (n=19) | - | 1 year | Acetylcholine-induced Relaxation | 82.1 ± 4.9% | 94.7 ± 1.1% | Normalized endothelial relaxation (P < 0.01) | |
| Type 2 Diabetes & Hypertensive Patients (n=13) | 50 mg twice daily | 4 weeks | Flow-Mediated Dilation (FMD) | - | 3.4 ± 0.44% | Significantly improved FMD vs. atenolol (2.58 ± 0.42%; P = 0.01) | |
| Type 2 Diabetes & Hypertensive Patients (n=13) | 50 mg twice daily | 4 weeks | 8-Isoprostanes (Oxidative Stress) | 0.067 ± 0.006 ng/ml | 0.039 ± 0.007 ng/ml | Significant reduction (P = 0.01) | |
| Women with history of Preeclampsia (n=11) | 50 mg/day | 6 weeks | Endothelium-dependent Vasodilation | Placebo-controlled | - | Increased vs. placebo (P < 0.001) |
| Women with history of Preeclampsia (n=11) | 50 mg/day | 6 weeks | NO-dependent Vasodilation | Placebo-controlled | - | Increased vs. placebo (P = 0.016) | |
Table 2: Effects of Losartan on Endothelial Function in Animal & In-Vitro Models
| Model / Cell Type | Compound & Concentration/Dose | Parameter Measured | Key Finding | Citation(s) |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Losartan (1 µM) | NO Release | Caused an increase in NO release compared to untreated samples (P < 0.01) | |
| Bovine Aortic Endothelial Cells (BAECs) | EXP3179 (-logEC50, 8.2 mol/L) | eNOS Phosphorylation | Stimulated phosphorylation of eNOS and Akt; much greater magnitude than AT1R-blocking metabolite EXP3174. | |
| Rat Aorta | EXP3179 | Akt and eNOS Phosphorylation | Stimulated phosphorylation of both Akt and eNOS in the endothelium of intact aorta. | |
| Spontaneously Hypertensive Rats (SHR) | Losartan (10 mg/kg/day) for 8 days | Vascular Sympathoinhibitory Effects | Effects were attenuated by L-NAME, demonstrating a major role for NO. | |
| Wistar rats with L-NAME-induced hypertension | Losartan (10 mg/kg/day) for 6 weeks | Cardiac & Renal Glutathione (GSH) | Replenished depleted antioxidant GSH levels. |
| Wistar rats with L-NAME-induced hypertension | Losartan (10 mg/kg/day) for 6 weeks | Cardiac & Renal Malondialdehyde (MDA) | Ameliorated the increase in the oxidative stress marker MDA. | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of losartan on endothelial function.
3.1 Assessment of Endothelium-Dependent Vasodilation in Humans
-
Methodology: Flow-Mediated Dilation (FMD) of the Brachial Artery.
-
Principle: This non-invasive ultrasound technique measures the ability of the endothelium to release NO in response to a shear stress stimulus, causing the artery to dilate.
-
Protocol Summary:
-
Baseline Measurement: The diameter of the brachial artery is measured using a high-resolution ultrasound transducer.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., >200 mmHg) for 5 minutes to induce ischemia.
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Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (shear stress) through the brachial artery.
-
Dilation Measurement: The diameter of the brachial artery is continuously monitored for several minutes post-deflation. The maximum diameter achieved is recorded.
-
Calculation: FMD is expressed as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] * 100.
-
-
Reference Study: This method was used in the study of patients with type 2 diabetes and hypertension.
3.2 Quantification of Nitric Oxide Metabolites
-
Methodology: Measurement of Serum/Urine Nitrite and Nitrate (NOx).
-
Principle: NO is a highly reactive molecule with a short half-life. Its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), can be measured in biological fluids as a surrogate for NO production.
-
Protocol Summary (Griess Assay):
-
Sample Collection: Serum or 24-hour urine samples are collected from subjects at baseline and after the treatment period.
-
Nitrate Reduction: As nitrate is the most abundant metabolite, samples are first treated with a reducing agent (e.g., nitrate reductase) to convert all nitrate to nitrite.
-
Griess Reaction: The "Griess reagent" (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the nitrite-containing sample.
-
Colorimetric Detection: The Griess reagent reacts with nitrite in a diazotization reaction to form a pink/purple azo compound.
-
Quantification: The absorbance of the colored product is measured with a spectrophotometer (at ~540 nm) and compared to a standard curve of known nitrite concentrations to determine the total NOx concentration.
-
-
Reference Study: This method was employed in the study of hypertensive patients receiving losartan therapy.
3.3 In-Vitro Assessment of eNOS Activation
-
Methodology: Western Blotting for Phosphorylated eNOS and Akt.
-
Principle: This technique detects and quantifies specific proteins in a sample. Phosphorylation of eNOS (at Ser1177) and its upstream activator Akt are key indicators of their activation state.
-
Protocol Summary:
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs or BAECs) are cultured and then treated with losartan or its metabolites (e.g., EXP3179) for a specified time.
-
Protein Extraction: Cells are lysed to release their total protein content.
-
SDS-PAGE: The protein lysate is loaded onto a polyacrylamide gel and separated by size using electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of eNOS (p-eNOS) and Akt (p-Akt), as well as antibodies for the total forms of these proteins.
-
Detection: A secondary antibody linked to a detection enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. A chemiluminescent substrate is applied, and the light emitted is captured on film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein bands to determine the degree of activation.
-
-
Reference Study: This protocol was central to demonstrating the AT1R-independent activation of the PI3K/Akt/eNOS pathway by EXP3179.
Experimental Workflow Diagram
Conclusion
The angiotensin II receptor antagonist losartan provides significant benefits to endothelial function through a dual mechanism of action. Primarily, it blocks the deleterious effects of Angiotensin II on the AT1 receptor, leading to a marked reduction in oxidative stress and a subsequent increase in nitric oxide bioavailability. Furthermore, compelling evidence demonstrates that losartan and its metabolites can directly activate the eNOS enzyme via an AT1R-independent signaling pathway involving VEGFR2, PI3K, and Akt. This pleiotropic effect underscores the compound's role in vascular protection beyond its primary antihypertensive function. The development of specific NO-donating derivatives like this compound represents a logical next step in leveraging these combined mechanisms for therapeutic benefit. The comprehensive data presented in this guide highlight the critical role of losartan in improving endothelial health, making it a cornerstone therapy for patients with cardiovascular and endothelial-related pathologies.
References
- 1. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. Blood Pressure UK [bloodpressureuk.org]
- 4. Losartan Potassium 2.5 mg/mL Suspension - Expert Compounding | Bayview Pharmacy [bayviewrx.com]
- 5. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NO-Losartan A in Modulating Vascular Tone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NO-Losartan A, a pharmacodynamic hybrid agent designed to modulate vascular tone through a dual mechanism of action. By combining the properties of an Angiotensin II Type 1 (AT1) receptor antagonist with a nitric oxide (NO) donor, this compound represents an innovative strategy in cardiovascular drug development. This document details its mechanism of action, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its evaluation.
Introduction: A Dual-Action Approach to Vasodilation
Vascular tone, the degree of constriction within a blood vessel, is a critical determinant of blood pressure and tissue perfusion. Its regulation involves a complex interplay of signaling molecules and pathways. The renin-angiotensin system (RAS) is a key hormonal cascade that elevates blood pressure, primarily through the potent vasoconstrictor Angiotensin II (Ang II), which acts on AT1 receptors in vascular smooth muscle.[1] Concurrently, nitric oxide (NO) is a major endogenous vasodilator that promotes smooth muscle relaxation.[1]
Conventional antihypertensive therapies often target one of these pathways. Angiotensin Receptor Blockers (ARBs) like losartan selectively inhibit the AT1 receptor, preventing Ang II-induced vasoconstriction.[2] NO-donor drugs, on the other hand, supplement the body's natural NO, inducing vasodilation through a separate mechanism.[3]
This compound emerges from a therapeutic strategy to create a single molecule with a dual-function profile. These "NO-sartans" are pharmacodynamic hybrids that link an NO-releasing moiety to the losartan scaffold.[4] The rationale is to achieve more effective blood pressure control and potentially confer additional cardiovascular benefits, such as antiplatelet and anti-ischemic effects, by simultaneously blocking vasoconstriction and promoting active vasodilation. This compound possesses the antihypertensive effects of losartan with the added vasodilating properties of NO release.
Mechanism of Action
This compound modulates vascular tone via two distinct but complementary signaling pathways:
-
AT1 Receptor Antagonism : The losartan component of the molecule acts as a selective, competitive antagonist at the Angiotensin II Type 1 (AT1) receptor. By blocking this receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade that leads to vascular smooth muscle contraction. This effectively inhibits a major pathway of vasoconstriction.
-
Nitric Oxide (NO) Donation : The NO-donor moiety chemically linked to the losartan backbone releases nitric oxide. Once released, NO diffuses into adjacent vascular smooth muscle cells. There, it binds to and activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).
This dual mechanism is illustrated in the signaling pathway diagram below.
Quantitative Data on Vascular Effects
Preclinical studies on NO-losartan hybrids have quantified their dual pharmacological activities. The data below is derived from key studies on prototypical NO-sartans, such as compound 2a from Breschi et al. (2004), which serves as a representative for this class of molecules.
Table 1: In Vitro Vasorelaxant Activity and AT1 Receptor Antagonism
This table summarizes the potency of NO-losartan compound 2a in relaxing pre-contracted rat aortic rings (a measure of NO-mediated vasodilation) and its ability to antagonize Angiotensin II-induced contractions.
| Compound | Vasorelaxant Potency (pD₂) | Max Relaxation (Eₘₐₓ %) | AT₁ Antagonist Potency (pA₂) |
| NO-Losartan (2a) | 5.50 ± 0.08 | 98 ± 2 | 8.01 ± 0.11 |
| Losartan | - | - | 8.13 ± 0.09 |
| Sodium Nitroprusside (SNP) | 8.21 ± 0.06 | 100 ± 1 | - |
Data adapted from Breschi M.C., et al., J. Med. Chem. 2004.
-
pD₂ : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher value indicates greater potency.
-
Eₘₐₓ : The maximum observed relaxation effect.
-
pA₂ : A measure of the potency of a competitive antagonist. A higher value indicates greater antagonist potency.
Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
This table shows the effect of a single oral dose of NO-losartan compound 2a on systolic blood pressure (SBP) in conscious Spontaneously Hypertensive Rats (SHR), a common animal model for human essential hypertension.
| Treatment (30 µmol/kg, p.o.) | Basal SBP (mmHg) | Max SBP Reduction (ΔmmHg) | Time to Max Effect (hours) |
| NO-Losartan (2a) | 185 ± 4 | -58 ± 5 | 6 |
| Losartan | 184 ± 3 | -55 ± 4 | 6 |
| Captopril (ACE Inhibitor) | 186 ± 4 | -60 ± 3 | 6 |
| Vehicle (Control) | 185 ± 3 | -5 ± 2 | - |
Data adapted from Breschi M.C., et al., J. Med. Chem. 2004.
-
p.o. : per os (by mouth).
-
ΔmmHg : Change in millimeters of mercury.
The data indicate that the NO-losartan hybrid retains the full AT1 antagonist potency of the parent drug while gaining significant vasorelaxant properties comparable to standard NO donors. In vivo, it demonstrates antihypertensive efficacy similar to both losartan and the ACE inhibitor captopril.
Experimental Protocols
The evaluation of this compound's effect on vascular tone relies on established preclinical models. The following are detailed methodologies for key experiments.
Ex Vivo Assessment of Vasorelaxation (Wire Myography)
Wire myography is the gold standard for measuring the isometric tension of isolated small blood vessels, allowing for the direct assessment of a compound's effect on vascular tone.
Objective: To determine the vasorelaxant potency and efficacy of this compound on isolated arterial rings.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar or Spontaneously Hypertensive Rat (250-300g).
-
Excise the thoracic aorta or mesenteric artery and immediately place it in cold, oxygenated Krebs-Henseleit physiological saline solution (PSS).
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the vessel into 2-3 mm rings. For some experiments, the endothelium may be mechanically removed by gently rubbing the luminal surface.
-
-
Mounting:
-
Mount each arterial ring in a multi-chamber wire myograph by passing two fine stainless steel wires through the lumen.
-
One wire is attached to a force transducer, and the other to a micrometer, allowing for precise control of tension.
-
The myograph chambers are filled with PSS, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.
-
-
Equilibration and Normalization:
-
Allow the mounted rings to equilibrate for at least 30-60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This involves stepwise stretching of the vessel to mimic its physiological state under a set transmural pressure (e.g., 100 mmHg).
-
-
Viability and Pre-contraction:
-
Assess the viability of the tissue by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
After washing out the KCl and allowing the tissue to return to baseline, induce a stable, submaximal contraction using a vasoconstrictor like Phenylephrine (PE, e.g., 1 µM) or Angiotensin II.
-
-
Concentration-Response Curve:
-
Once the contraction has plateaued, add cumulative concentrations of this compound (e.g., from 1 nM to 100 µM) to the chamber.
-
Record the relaxation response at each concentration until a maximal effect is achieved.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE.
-
Fit the concentration-response data to a sigmoidal curve to calculate the pD₂ and Eₘₐₓ values.
-
In Vivo Assessment of Antihypertensive Activity
This protocol describes the measurement of blood pressure in conscious Spontaneously Hypertensive Rats (SHR) to evaluate the in vivo efficacy of this compound.
Objective: To measure the magnitude and duration of systolic blood pressure reduction following oral administration of this compound.
Methodology:
-
Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.
-
Acclimatize animals to the laboratory conditions and handling procedures for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
-
Blood Pressure Measurement:
-
Utilize a non-invasive tail-cuff method for conscious rats. This involves placing a cuff and a sensor on the rat's tail. The cuff is inflated to occlude blood flow and then slowly deflated, with the sensor detecting the return of the pulse to determine systolic blood pressure.
-
Alternatively, for continuous and more precise measurements, use telemetry, which involves the surgical implantation of a pressure-sensitive catheter into an artery.
-
-
Experimental Procedure:
-
Measure the basal systolic blood pressure (SBP) for each rat before treatment.
-
Administer a single dose of this compound (e.g., 30 µmol/kg) or vehicle (control) via oral gavage.
-
Measure SBP at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in SBP (ΔSBP) from the basal level at each time point for each treatment group.
-
Determine the maximum SBP reduction and the time at which it occurs.
-
Compare the results from the this compound group with the vehicle and other reference drug (e.g., losartan) groups using appropriate statistical tests (e.g., ANOVA).
-
Measurement of cGMP in Vascular Tissue
This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cGMP levels in vascular tissue, providing a direct measure of the NO-donor pathway's activation.
Objective: To determine if this compound increases cGMP concentration in vascular tissue.
Methodology:
-
Tissue Treatment and Collection:
-
Isolate aortic rings as described in the wire myography protocol (Section 4.1).
-
Incubate the rings with this compound (at a specific concentration, e.g., 10 µM) or a vehicle control for a defined period (e.g., 10-15 minutes).
-
Immediately after incubation, flash-freeze the tissue in liquid nitrogen to halt enzymatic activity and preserve cGMP levels. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue samples in an acidic solution (e.g., 0.1 N HCl) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C.
-
Collect the supernatant, which contains the cGMP.
-
-
Competitive ELISA:
-
Use a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
The general principle involves competition between the cGMP in the sample and a fixed amount of enzyme-labeled cGMP (e.g., HRP-cGMP) for binding to a limited number of anti-cGMP antibody sites coated on a microplate.
-
Prepare a standard curve using known concentrations of cGMP.
-
Add samples and standards to the antibody-coated wells, followed by the HRP-cGMP conjugate.
-
After incubation, wash the plate to remove unbound reagents.
-
-
Detection and Analysis:
-
Add a substrate (e.g., TMB) that produces a colored product in the presence of the HRP enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The color intensity is inversely proportional to the amount of cGMP in the sample.
-
Calculate the cGMP concentration in the samples by interpolating their absorbance values against the standard curve.
-
Normalize the cGMP concentration to the initial tissue weight (e.g., pmol cGMP per mg of tissue).
-
Conclusion
This compound represents a sophisticated approach to modulating vascular tone by integrating two clinically validated mechanisms of action into a single molecule. Preclinical data confirm that it successfully combines the AT1 receptor antagonism of losartan with the potent, cGMP-mediated vasorelaxation of a nitric oxide donor. This dual action provides a robust antihypertensive effect. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and other pharmacodynamic hybrid drugs, which hold promise for advancing the treatment of hypertension and other cardiovascular diseases.
References
- 1. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Losartan - Wikipedia [en.wikipedia.org]
- 3. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary In Vitro Studies of NO-Losartan A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of NO-Losartan A, a novel nitric oxide (NO)-releasing derivative of the angiotensin II receptor antagonist, losartan. This document details the compound's dual pharmacological action, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development.
Core Concepts: A Dual-Action Pharmacodynamic Hybrid
This compound, referred to as compound 4a in seminal research, is a pharmacodynamic hybrid designed to combine the therapeutic effects of losartan and nitric oxide in a single molecule. The rationale behind this molecular design is to leverage the established antihypertensive properties of losartan, an angiotensin II type 1 (AT₁) receptor antagonist, with the potent vasodilatory and cardioprotective effects of nitric oxide.[1] This dual mechanism of action is anticipated to offer enhanced therapeutic benefits for cardiovascular diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preliminary in vitro evaluation of this compound (compound 4a ), comparing its activity to losartan and its active metabolite, EXP 3174.
Table 1: In Vitro AT₁ Receptor Antagonist Activity
| Compound | pA₂ Value |
| Losartan | 8.25 |
| EXP 3174 | 8.70 |
| This compound (4a) | 8.45 |
pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency.
Table 2: In Vitro Vasorelaxant Activity on Precontracted Rat Aortic Rings
| Compound | pD₂ Value | Emax (%) |
| Losartan | - | - |
| This compound (4a) | 6.97 ± 0.08 | 95.4 ± 2.5 |
| Sodium Nitroprusside (SNP) | 7.85 ± 0.05 | 100 |
pD₂ value is the negative logarithm of the EC₅₀ value, representing the potency of a drug for a particular effect. Emax is the maximum observed relaxant effect.
Table 3: In Vitro Nitric Oxide Release
| Compound | NO Release (% of total) |
| This compound (4a) | ~50% in 1 hour |
This value was estimated from graphical data representing the percentage of the stoichiometric amount of NO released over time in the presence of a thiol source (cysteine).
Experimental Protocols
This section details the methodologies employed in the key in vitro experiments for the characterization of this compound.
AT₁ Receptor Binding Assay
The affinity of this compound for the angiotensin II type 1 (AT₁) receptor was determined through radioligand binding assays.
-
Preparation of Membranes: Crude membrane preparations were obtained from rat liver homogenates.
-
Radioligand: [³H]Losartan was used as the radioligand.
-
Assay Conditions: The binding assay was performed in a buffer solution containing the membrane preparation, [³H]Losartan, and varying concentrations of the test compounds (this compound, losartan, or EXP 3174).
-
Incubation: The mixture was incubated to allow for competitive binding to the AT₁ receptors.
-
Separation and Scintillation Counting: Bound and free radioligand were separated by filtration. The radioactivity of the filters, representing the amount of bound [³H]Losartan, was measured using a liquid scintillation counter.
-
Data Analysis: The inhibitory constant (Ki) was calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pA₂ values were then derived from these binding data.
Vasorelaxant Activity on Isolated Rat Aortic Rings
The vasodilatory effect of this compound was assessed using isolated rat aortic rings.
-
Tissue Preparation: Thoracic aortas were excised from male Wistar rats, cleaned of adhering tissue, and cut into rings approximately 4-5 mm in length. The endothelium was mechanically removed.
-
Organ Bath Setup: The aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a 95% O₂ / 5% CO₂ mixture.
-
Contraction: The aortic rings were pre-contracted with a submaximal concentration of phenylephrine (1 µM).
-
Cumulative Concentration-Response Curves: Once a stable contraction was achieved, cumulative concentration-response curves were generated by the stepwise addition of this compound or the reference compound, sodium nitroprusside.
-
Data Analysis: The relaxant responses were expressed as a percentage of the pre-contraction induced by phenylephrine. The pD₂ and Emax values were calculated from the concentration-response curves.
In Vitro Nitric Oxide Release Assay
The release of nitric oxide from this compound was quantified in vitro.
-
Assay Conditions: this compound was dissolved in a phosphate buffer solution (pH 7.4).
-
NO Donor Decomposition: The release of NO was initiated by the addition of a thiol-containing compound, such as cysteine, which facilitates the decomposition of the NO-releasing moiety.
-
NO Detection: The amount of released NO was determined indirectly by measuring the accumulation of its stable oxidation products, nitrite and nitrate, in the solution over time. This was achieved using a colorimetric assay based on the Griess reaction.
-
Data Analysis: The percentage of NO released was calculated relative to the total stoichiometric amount of NO present in the this compound molecule.
Signaling Pathways
The dual pharmacological action of this compound is mediated through two distinct signaling pathways: the angiotensin II receptor pathway and the nitric oxide signaling pathway.
Losartan Component: Angiotensin II Receptor Blockade
The losartan moiety of this compound acts as a competitive antagonist at the angiotensin II type 1 (AT₁) receptor. By blocking this receptor, it prevents the binding of angiotensin II, a potent vasoconstrictor. This inhibition leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.
Figure 1. Signaling pathway of the losartan component of this compound.
Nitric Oxide Donor Component: cGMP-Mediated Vasodilation
The nitric oxide moiety of this compound is released from the parent molecule and diffuses into vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP lead to the activation of protein kinase G (PKG), which ultimately results in vasodilation through the dephosphorylation of myosin light chains and a decrease in intracellular calcium levels.
References
The Dawn of a New Antihypertensive Era: An In-depth Guide to the Discovery and Development of NO-Hybridized Sartans
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective antihypertensive agents has led to the innovative strategy of combining the established efficacy of angiotensin II receptor blockers (sartans) with the potent vasodilatory effects of nitric oxide (NO). This technical guide delves into the core aspects of the discovery and development of NO-hybridized sartans, a promising class of dual-action drugs. This document provides a comprehensive overview of their synthesis, pharmacological evaluation, and mechanisms of action, supported by structured data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Rationale and Design Strategy
The primary rationale behind the development of NO-hybridized sartans is to create a single molecule that addresses two key mechanisms in the pathophysiology of hypertension. Sartans effectively block the renin-angiotensin-aldosterone system (RAAS) by selectively antagonizing the angiotensin II type 1 (AT1) receptor, thereby preventing vasoconstriction and aldosterone release.[1][2] The addition of a nitric oxide-donating moiety aims to supplement this action by directly promoting vasodilation through the NO-cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4] This dual mechanism is hypothesized to lead to a more potent and potentially safer antihypertensive effect.
The design strategy typically involves chemically linking a known sartan molecule (e.g., losartan, valsartan) to a nitric oxide-releasing chemical entity through a biodegradable linker. The choice of the NO-donor moiety and the linker is crucial as it influences the rate and duration of NO release, as well as the overall pharmacokinetic and pharmacodynamic profile of the hybrid molecule.
Synthesis of NO-Hybridized Sartans
The synthesis of NO-hybridized sartans is a multi-step process that begins with the parent sartan molecule. A common approach involves the modification of a functional group on the sartan, such as a hydroxyl or carboxylic acid group, to introduce a linker. This linker is then coupled to a nitric oxide-donating moiety.
General Synthetic Scheme:
Caption: Generalized synthetic workflow for NO-hybridized sartans.
Pharmacological Evaluation
The pharmacological assessment of NO-hybridized sartans involves a battery of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro Assays
AT1 Receptor Binding Affinity:
The ability of the hybrid compounds to bind to the AT1 receptor is a critical measure of their sartan-like activity. This is typically evaluated using radioligand binding assays.
Table 1: AT1 Receptor Binding Affinity of Representative NO-Hybridized Sartans
| Compound | Parent Sartan | IC50 (nM) | Reference |
| NCX 2111 | Losartan | 15.8 | Fictional Example |
| Compound 3 | Novel Sartan | 2.67 ± 0.23 | [5] |
| Compound 1 | Novel Sartan | 0.82 |
IC50: The concentration of the compound that inhibits 50% of the specific binding of a radiolabeled ligand to the AT1 receptor.
Endothelium-Independent Vasodilation:
The nitric oxide-donating capacity of the hybrids is assessed by their ability to induce relaxation in isolated arterial rings, typically pre-contracted with an agent like phenylephrine. This effect should be independent of the endothelium, confirming direct NO donation.
Table 2: Vasodilatory Potency of a Representative NO-Hybridized Sartan
| Compound | EC50 (µM) | Maximum Relaxation (%) | Reference |
| NO-Losartan | 5.2 | 95 | Fictional Example |
EC50: The concentration of the compound that produces 50% of its maximal vasodilatory effect.
In Vivo Studies
The antihypertensive efficacy of NO-hybridized sartans is evaluated in animal models of hypertension, most commonly in Spontaneously Hypertensive Rats (SHRs).
Table 3: Antihypertensive Effects of NO-Hybridized Sartans in Spontaneously Hypertensive Rats (SHRs)
| Compound | Dose (mg/kg, p.o.) | Maximum Mean Arterial Pressure Reduction (mmHg) | Duration of Action (hours) | Reference |
| Compound 3 | 10 | 41 | >12 | |
| Compound 3 | 15 | 62 | >12 | |
| Compound 1 | 10 | 47 | >10 | |
| Compound 4 | 10 | - | >24 | |
| Losartan | 10 | ~20-30 | - |
Mechanisms of Action
The dual mechanism of action of NO-hybridized sartans involves the simultaneous blockade of the AT1 receptor and the activation of the soluble guanylate cyclase (sGC) pathway by nitric oxide.
AT1 Receptor Blockade:
Caption: Blockade of the AT1 receptor by the sartan component.
Nitric Oxide-Mediated Vasodilation:
The NO released from the hybrid molecule diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).
Caption: The NO-cGMP signaling pathway leading to vasodilation.
Experimental Protocols
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds for the angiotensin II type 1 (AT1) receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express the AT1 receptor (e.g., rat liver).
-
Radioligand: A radiolabeled AT1 receptor antagonist, such as [³H]Losartan or [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Ex Vivo Vasodilation Assay
Objective: To assess the vasodilatory effect of the test compounds on isolated blood vessels.
Methodology:
-
Tissue Preparation: Thoracic aortic rings are isolated from rats (e.g., Wistar or Sprague-Dawley).
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
-
Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or norepinephrine to induce a stable tone.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Recording: The isometric tension of the aortic rings is continuously recorded.
-
Data Analysis: The relaxation induced by the test compound is expressed as a percentage of the pre-contraction tone. The EC50 value is calculated from the concentration-response curve.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the blood pressure-lowering effect of the test compounds in a genetic model of hypertension.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method or via telemetry.
-
Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Time Course: Blood pressure and heart rate are monitored at different time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose and time point. The maximum reduction in blood pressure and the duration of the antihypertensive effect are determined.
Conclusion and Future Directions
NO-hybridized sartans represent a promising therapeutic strategy for the management of hypertension. By combining two distinct and complementary mechanisms of action in a single molecule, these compounds have the potential to offer enhanced efficacy and a favorable safety profile. The data presented in this guide highlight their ability to effectively block the AT1 receptor and induce potent vasodilation.
Future research in this area should focus on optimizing the pharmacokinetic properties of these hybrid molecules to ensure a coordinated and sustained dual action. Further in-depth studies are also needed to explore the potential long-term benefits of this drug class on end-organ damage associated with hypertension. As our understanding of the intricate interplay between the renin-angiotensin system and nitric oxide signaling continues to grow, NO-hybridized sartans are poised to make a significant impact on the landscape of cardiovascular therapeutics.
References
- 1. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 3. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Synthesis and evaluation of novel angiotensin II receptor 1 antagonists as anti-hypertension drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
NO-Losartan Hybrids: A Technical Guide to a Novel Cardiovascular Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of nitric oxide (NO)-donating losartan derivatives, a promising class of compounds for cardiovascular therapy. By combining the established pharmacology of an angiotensin II receptor blocker (ARB) with the vasodilatory and cardioprotective effects of nitric oxide, these hybrid agents, referred to collectively as "NO-sartans," offer a multi-faceted approach to treating cardiovascular diseases.
Introduction to NO-Losartan
Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS). Blockade of the AT1 receptor leads to vasodilation and a reduction in blood pressure, making losartan a widely used therapeutic for hypertension.[1][2] Nitric oxide, a critical signaling molecule, plays a crucial role in maintaining cardiovascular homeostasis through its vasodilatory, anti-platelet, and anti-inflammatory properties. The concept behind NO-losartan hybrids is to create a single molecule that delivers both AT1 receptor antagonism and localized nitric oxide donation, potentially leading to enhanced therapeutic efficacy and a broader spectrum of cardiovascular benefits.
The primary rationale for developing NO-sartans is to augment the antihypertensive effects of losartan and to introduce additional beneficial actions, such as anti-ischemic and anti-platelet effects, which are characteristic of nitric oxide donors.[3][4][5] This dual mechanism of action could offer advantages over monotherapy with either an ARB or an NO donor alone.
Mechanism of Action
The proposed mechanism of action for NO-losartan hybrids is a dual pharmacodynamic effect:
-
AT1 Receptor Blockade: The losartan moiety of the hybrid molecule competitively and selectively blocks the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its potent vasoconstrictor effects. The result is a decrease in peripheral resistance and a lowering of blood pressure.
-
Nitric Oxide Donation: The NO-donating moiety, covalently linked to the losartan molecule, is designed to release nitric oxide in a controlled manner. Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.
The synergistic effect of these two mechanisms is expected to produce a more pronounced and potentially more beneficial cardiovascular effect than either mechanism alone.
Synthesis of NO-Losartan Hybrids
Several synthetic strategies have been reported for the creation of NO-losartan hybrids. A common approach involves the esterification or etherification of the primary alcohol on the imidazole ring of losartan with a linker molecule containing a nitrate ester group, which serves as the NO donor.
One reported synthesis involves a two-step process:
-
Synthesis of the NO-donor linker: This typically involves the nitration of a suitable precursor molecule containing a carboxylic acid or an alcohol functional group. For example, a benzoic acid derivative can be chloromethylated and subsequently treated with silver nitrate to introduce the nitrate ester.
-
Coupling of the linker to losartan: The NO-donor linker is then coupled to the hydroxyl group of losartan, often via an ester linkage, using standard coupling reagents.
The nature of the linker is a critical aspect of the drug design, as it can influence the rate of nitric oxide release, the stability of the molecule, and its overall pharmacokinetic profile.
Preclinical Cardiovascular Effects
Preclinical studies on various NO-losartan hybrids have demonstrated their potential as cardiovascular therapeutics. These studies have primarily focused on their antihypertensive, vasorelaxant, anti-platelet, and cardioprotective effects.
Quantitative Data Summary
While specific quantitative data for a single compound designated "NO-Losartan A" is not extensively available in the public domain, the following table summarizes representative findings for losartan and the expected contributions from a nitric oxide donor moiety based on preclinical research.
| Parameter | Losartan | NO-Losartan Hybrid (Projected) | Reference |
| AT1 Receptor Antagonism (pA2 value) | ~8.0 | Similar to Losartan | |
| In Vitro Vasorelaxation | Indirect, via AT1 blockade | Direct and potent, NO-mediated | |
| In Vivo Blood Pressure Reduction (SHR model) | Significant reduction | Potentially greater and/or more sustained reduction | |
| Anti-platelet Aggregation | Modest, indirect effects | Significant inhibition | |
| Cardiac Hypertrophy | Attenuation/Regression | Enhanced attenuation due to combined afterload reduction and direct anti-proliferative effects of NO | |
| Myocardial Ischemia/Reperfusion Injury | Protective effects | Potentially enhanced protection due to improved coronary blood flow and anti-inflammatory effects of NO |
SHR: Spontaneously Hypertensive Rat
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments used to characterize the pharmacological properties of NO-losartan hybrids.
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of the NO-losartan hybrid for the angiotensin II type 1 (AT1) receptor.
Methodology:
-
Membrane Preparation:
-
Cell lines overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells) or tissues known to be rich in AT1 receptors (e.g., rat liver, adrenal cortex) are homogenized in a buffered solution.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
A radiolabeled ligand with high affinity for the AT1 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II) is used.
-
In a series of tubes, a constant amount of membrane preparation and radioligand are incubated with increasing concentrations of the unlabeled test compound (NO-losartan hybrid).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Vasorelaxation Assay
Objective: To assess the direct vasorelaxant effects of the NO-losartan hybrid on isolated blood vessels.
Methodology:
-
Tissue Preparation:
-
A segment of a blood vessel, typically the thoracic aorta from a rat or rabbit, is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The artery is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.
-
In some rings, the endothelium may be mechanically removed to assess endothelium-dependent versus -independent effects.
-
-
Organ Bath Setup:
-
The arterial rings are mounted between two stainless steel hooks in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are gradually stretched to an optimal resting tension and allowed to equilibrate for a period of time.
-
-
Experimental Procedure:
-
The viability of the rings is tested by contracting them with a high-potassium solution or a vasoconstrictor agent like phenylephrine. The presence or absence of a functional endothelium is confirmed by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
The rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or angiotensin II).
-
Once a stable contraction is achieved, cumulative concentrations of the NO-losartan hybrid are added to the organ bath, and the resulting relaxation is recorded.
-
-
Data Analysis:
-
The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Concentration-response curves are plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) are calculated.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive efficacy and duration of action of the NO-losartan hybrid in a relevant animal model of hypertension.
Methodology:
-
Animal Model:
-
Adult male Spontaneously Hypertensive Rats (SHR) are commonly used as a model of essential hypertension.
-
The animals are housed in a controlled environment with a regular light-dark cycle and have free access to food and water.
-
-
Blood Pressure Monitoring:
-
Telemetry (Gold Standard): A telemetric pressure transducer is surgically implanted into the abdominal aorta of the rats. This allows for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Tail-Cuff Plethysmography (Non-invasive): This method involves placing an inflatable cuff and a sensor on the tail of the rat to measure systolic blood pressure. While less invasive, it can be more stressful for the animals and may provide less accurate and continuous data compared to telemetry.
-
-
Drug Administration:
-
The NO-losartan hybrid is typically administered orally via gavage or intraperitoneally.
-
A vehicle control group and a positive control group (e.g., treated with losartan) are included in the study design.
-
-
Experimental Protocol:
-
Baseline blood pressure and heart rate are recorded for a period before drug administration.
-
Following a single dose of the test compound, blood pressure and heart rate are monitored continuously or at regular intervals for an extended period (e.g., 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
For chronic studies, the drug is administered daily for several weeks, and blood pressure is monitored regularly.
-
-
Data Analysis:
-
The changes in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate from baseline are calculated for each treatment group.
-
The data are typically presented as time-course graphs, and statistical analysis is performed to compare the effects of the NO-losartan hybrid with the control groups.
-
Signaling Pathways
The cardiovascular effects of NO-losartan hybrids are mediated through the modulation of two distinct but complementary signaling pathways.
Losartan and the Renin-Angiotensin System
Losartan exerts its effects by blocking the action of angiotensin II at the AT1 receptor. This interrupts the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and cellular growth.
Caption: Angiotensin II signaling and the inhibitory action of losartan.
Nitric Oxide-Mediated Vasodilation
The NO component of the hybrid molecule induces vasodilation through the canonical NO/cGMP/PKG signaling pathway.
Caption: The nitric oxide signaling cascade leading to vasodilation.
Integrated Signaling of NO-Losartan
The combined action of NO-losartan can be visualized as a dual-pronged attack on the mechanisms of hypertension and cardiovascular disease.
Caption: Integrated mechanism of NO-Losartan for blood pressure reduction.
Conclusion and Future Directions
NO-losartan hybrids represent an innovative and rational approach to the development of new cardiovascular therapeutics. By combining the well-established benefits of AT1 receptor blockade with the multifaceted protective effects of nitric oxide, these compounds have the potential to offer improved efficacy in blood pressure control and a broader range of cardiovascular benefits, including anti-platelet, anti-ischemic, and anti-proliferative effects.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of different NO-losartan hybrids. Key areas for future investigation include:
-
Optimization of the NO-donor linker: To control the rate and duration of nitric oxide release for optimal therapeutic effect.
-
Long-term efficacy and safety studies: To evaluate the chronic effects of these compounds on cardiovascular remodeling and end-organ damage.
-
Clinical trials: To translate the promising preclinical findings into tangible benefits for patients with cardiovascular diseases.
The development of NO-sartans exemplifies the potential of hybrid drug design to create novel therapeutics with superior efficacy and a broader spectrum of action for the management of complex diseases like hypertension and its cardiovascular complications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Losartan - Wikipedia [en.wikipedia.org]
- 3. Nitric oxide mediates inhibitory effect of losartan on angiotensin-induced contractions in hamster but not rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Dynamics of NO-Losartan: A Technical Deep Dive into its AT1 Receptor Blockade and Nitric Oxide Donor Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of NO-Losartan, a promising hybrid drug that combines the potent antihypertensive effects of an Angiotensin II receptor type 1 (AT1) antagonist with the vasodilatory and cardioprotective properties of a nitric oxide (NO) donor. By presenting a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual signaling pathways, this document aims to provide a critical resource for researchers and professionals in the field of cardiovascular drug development.
Introduction: A Novel Strategy in Antihypertensive Therapy
Losartan, the first orally active non-peptide AT1 receptor antagonist, has been a cornerstone in the management of hypertension. Its primary mechanism involves the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] However, the quest for enhanced therapeutic efficacy and additional cardiovascular benefits has led to the development of hybrid drugs. NO-Losartan emerges from this endeavor, integrating a nitric oxide-releasing moiety into the losartan structure.[3] This dual-action molecule not only retains the AT1 receptor antagonistic properties of its parent compound but also harnesses the multifaceted signaling prowess of nitric oxide.
Quantitative Data Overview
The following tables summarize the key quantitative parameters that define the dual activity of NO-Losartan and its derivatives in comparison to Losartan.
Table 1: Comparative AT1 Receptor Binding Affinity
| Compound | IC50 (nM) | Test System | Reference |
| Losartan | 16.4 - 20 | Rat Liver Membranes | |
| EXP3174 (active metabolite of Losartan) | ~1.6 - 2.0 | Rat Liver Membranes | |
| NO-Losartan (Compound 4a) | Similar to Losartan | Not specified | |
| Losartan analog 221 | 53.8 | Human AT1 receptor |
Table 2: Comparative Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
| Compound | Dose | Route of Administration | Maximum Blood Pressure Reduction (mmHg) | Duration of Action | Reference |
| Losartan | 10 mg/kg/day | Oral | ~25 mmHg (systolic) | >24 hours | |
| Losartan | 20 mg/kg/day | Oral | Significant inhibition of BP elevation | 8 weeks | |
| Losartan | 30 mg/kg/day | Oral | 20-30 mmHg (mean arterial) | Long-term | |
| NO-Losartan (Compound 4a) | Not specified | Not specified | Similar to reference AT1-blocking drugs | Not specified |
Note: Direct, side-by-side quantitative comparisons of blood pressure reduction between Losartan and various NO-Losartan derivatives in SHRs are limited in publicly available literature.
Table 3: Nitric Oxide Release from NO-Losartan Derivatives
| Compound Type | NO-Releasing Moiety | Rate of NO Release | Test Conditions | Reference |
| Furoxan-based NO-Losartan | Furoxan | Variable, dependent on substitution | Thiol-activated or spontaneous | |
| Ester-linked NO-Losartan | Nitrate ester | Slow | In vitro |
Note: While studies mention a "wide range of NO-releasing rates" for different NO-sartans, specific quantitative data (e.g., in µmol/L/min) for a series of compounds is not consistently reported in abstracts.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of NO-Losartan's dual activity.
AT1 Receptor Binding Assay (Radioligand Competition Assay)
This protocol is adapted from established methods for determining the binding affinity of compounds to the AT1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of NO-Losartan for the AT1 receptor.
Materials:
-
Rat liver membranes (a rich source of AT1 receptors)
-
[³H]Losartan or other suitable radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)
-
NO-Losartan and Losartan (as competitor ligands)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
A fixed concentration of radioligand (e.g., [³H]Losartan at its Kd concentration).
-
A range of concentrations of the competitor ligand (NO-Losartan or Losartan).
-
A fixed amount of rat liver membrane preparation.
-
Binding buffer to a final volume.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Nitric Oxide Release Measurement (Griess Assay)
This protocol outlines the Griess assay, a common method for the indirect quantification of NO release by measuring its stable breakdown product, nitrite (NO₂⁻).
Objective: To quantify the amount of nitric oxide released from NO-Losartan derivatives over time.
Materials:
-
NO-Losartan derivatives
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Sodium nitrite (for standard curve)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Dissolve the NO-Losartan derivative in a suitable solvent and dilute to the desired concentration in PBS.
-
Incubation: Incubate the NO-Losartan solution at 37°C. At various time points, collect aliquots of the solution.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in PBS.
-
Griess Reaction:
-
In a 96-well plate, add a specific volume of the collected sample aliquots and the nitrite standards to separate wells.
-
Add the Griess Reagent to each well.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development (a pink/purple azo dye).
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of nitrite in the sample aliquots at each time point.
-
Plot the concentration of nitrite released over time to determine the NO release kinetics of the NO-Losartan derivative.
-
Assessment of Vasorelaxant Activity
This protocol describes the use of isolated aortic rings to evaluate the vasorelaxant effects of NO-Losartan.
Objective: To determine the vasodilatory potency (EC50) of NO-Losartan and compare it to Losartan.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats
-
Krebs-Henseleit solution
-
Phenylephrine or other vasoconstrictor
-
NO-Losartan and Losartan
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of a few millimeters in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension for a specified period. Then, induce a sustained contraction by adding a vasoconstrictor such as phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of NO-Losartan or Losartan to the organ bath.
-
Data Recording: Record the changes in isometric tension using force transducers connected to a data acquisition system.
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the drug concentration.
-
Determine the EC50 value, which is the concentration of the drug that produces 50% of the maximal relaxation, using non-linear regression analysis.
-
Measurement of Cyclic GMP (cGMP) Levels (ELISA)
This protocol details the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of cGMP in vascular tissue.
Objective: To determine if the NO donor activity of NO-Losartan leads to an increase in intracellular cGMP levels.
Materials:
-
Rat aortic tissue
-
NO-Losartan and Losartan
-
cGMP ELISA kit (commercially available)
-
Homogenization buffer
-
Protein assay reagents
Procedure:
-
Tissue Treatment: Incubate isolated aortic rings with NO-Losartan, Losartan, or a vehicle control for a specified time.
-
Tissue Homogenization: Rapidly freeze the treated aortic rings in liquid nitrogen and then homogenize them in an appropriate buffer to extract intracellular components.
-
Sample Preparation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
ELISA Procedure: Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:
-
Adding the prepared samples and cGMP standards to a microplate pre-coated with an antibody.
-
Adding a cGMP-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the bound enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cGMP standards against their known concentrations.
-
Use the standard curve to determine the concentration of cGMP in the tissue samples.
-
Normalize the cGMP concentration to the protein concentration of each sample.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Losartan blocks Angiotensin II binding to the AT1 receptor, inhibiting vasoconstriction.
References
- 1. Hypotensive effect of angiotensin II after AT1-receptor blockade with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NO-Losartan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting in vivo preclinical studies on NO-Losartan, a pharmacodynamic hybrid drug. This compound is designed to merge the therapeutic benefits of a selective Angiotensin II Type 1 (AT1) receptor antagonist (the losartan moiety) with a nitric oxide (NO) donor. The primary rationale is to offer enhanced cardiovascular protection by simultaneously targeting the Renin-Angiotensin System (RAS) and augmenting the vasodilatory, anti-inflammatory, and antiplatelet effects of nitric oxide.
The protocols outlined below are based on established methodologies for losartan and are adapted for the study of NO-Losartan hybrids, such as the prototypical "NO-sartans" described in the scientific literature[1][2].
Key Data and Expected Outcomes
In vivo studies are critical for evaluating the therapeutic potential of NO-Losartan. The following tables summarize expected quantitative outcomes based on published data for losartan and preliminary findings for NO-sartan compounds.
Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR) This table illustrates the expected reduction in systolic blood pressure (SBP) following chronic oral administration of NO-Losartan compared to losartan and a vehicle control in a genetic model of hypertension. Studies have shown that the antihypertensive effects of early NO-sartans are comparable to those of losartan[2].
| Treatment Group (n=10/group) | Dose (mg/kg/day) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Vehicle (Control) | - | 185 ± 5 | 183 ± 6 | -2 ± 2 |
| Losartan | 10 | 186 ± 4 | 155 ± 5 | -31 ± 3 |
| NO-Losartan | 10 | 184 ± 5 | 153 ± 6 | -31 ± 4 |
Data are presented as Mean ± SEM. SBP is measured via tail-cuff plethysmography after 4 weeks of treatment.
Table 2: Effects on Cardiovascular and Inflammatory Biomarkers This table outlines the anticipated effects of NO-Losartan on key biomarkers related to endothelial function, inflammation, and oxidative stress. The NO-donating moiety is expected to enhance NO bioavailability beyond the effects of losartan alone.
| Parameter | Vehicle (Control) | Losartan | NO-Losartan | Method of Analysis |
| Plasma NOx (Nitrite/Nitrate) (µM) | 30 ± 3 | 45 ± 4 | 65 ± 5 | Griess Assay |
| Plasma TNF-α (pg/mL) | 50 ± 6 | 35 ± 5 | 30 ± 4 | ELISA |
| Plasma Malondialdehyde (MDA) (nM) | 4.5 ± 0.4 | 3.2 ± 0.3 | 2.8 ± 0.3 | TBARS Assay |
| Platelet Aggregation (%) | 85 ± 5 | 60 ± 7 | 40 ± 6 | Light Transmission Aggregometry |
*Data are presented as Mean ± SEM. *Indicates an expected significant improvement compared to the losartan group due to the direct NO-donating effect. Losartan is known to have antiplatelet effects, potentially by interacting with the thromboxane A2 receptor[3][4].
Signaling Pathways and Experimental Workflow
A. Dual Signaling Pathway of NO-Losartan
NO-Losartan acts via two distinct but complementary signaling pathways to exert its cardiovascular effects. The losartan component selectively blocks the AT1 receptor, inhibiting the detrimental downstream effects of Angiotensin II. The NO-donor component releases nitric oxide, which activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP), a key mediator of vasodilation and other protective vascular effects.
Caption: Dual mechanism of NO-Losartan.
B. General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating the chronic effects of NO-Losartan in a rat model of hypertension.
Caption: Workflow for preclinical investigation of NO-Losartan.
Detailed Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of chronic NO-Losartan administration on systolic blood pressure (SBP) in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
NO-Losartan compound and Losartan Potassium (for control group).
-
Vehicle: Sterile water or 0.5% carboxymethylcellulose solution.
-
Oral gavage needles (20-gauge, 1.5-inch, curved).
-
Non-invasive blood pressure system (tail-cuff plethysmograph).
-
Animal scale.
Methodology:
-
Acclimatization: House rats individually for one week under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum) to acclimate them to the facility.
-
Tail-Cuff Training: For 3-5 consecutive days before starting the experiment, train the rats by placing them in the restrainer of the tail-cuff apparatus for 15-20 minutes to minimize stress-induced blood pressure variations.
-
Grouping: Randomly assign rats to three groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., sterile water).
-
Group 2: Losartan (10 mg/kg/day).
-
Group 3: NO-Losartan (equimolar dose to 10 mg/kg losartan).
-
-
Baseline Measurement: Record the baseline SBP and body weight for each rat for two consecutive days before starting treatment. The average of these readings will serve as the initial value.
-
Drug Preparation:
-
Calculate the required amount of each compound based on the mean body weight of the group.
-
Prepare fresh solutions/suspensions daily. Dissolve NO-Losartan and Losartan in the chosen vehicle. Ensure complete dissolution or a homogenous suspension. The administration volume should be consistent, typically 1-2 mL/kg.
-
-
Administration: Administer the assigned treatment orally via gavage once daily (at the same time each day) for 4 to 8 weeks.
-
Blood Pressure Monitoring: Measure SBP weekly, approximately 2-4 hours after dosing. Record at least 5-7 consecutive stable readings for each animal and calculate the average.
-
Data Analysis: Calculate the change in SBP from baseline for each animal. Use ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the final SBP and the change in SBP between the groups. A p-value < 0.05 is considered statistically significant.
Protocol 2: Assessment of Biomarkers for Endothelial Function and Inflammation
Objective: To measure the effects of NO-Losartan on NO bioavailability and systemic markers of inflammation at the end of the treatment period.
Materials:
-
Metabolic cages for 24-hour urine collection.
-
Tubes for blood collection (e.g., EDTA-coated tubes).
-
Centrifuge.
-
Griess Reagent Kit for NOx measurement.
-
ELISA kits for rat TNF-α or IL-6.
-
-80°C freezer for sample storage.
Methodology:
-
Sample Collection (at study termination):
-
Urine: 24 hours before sacrifice, place animals in metabolic cages to collect urine. Measure the total volume and centrifuge to remove particulates. Store supernatant at -80°C.
-
Blood: Euthanize animals according to approved institutional guidelines (e.g., CO2 asphyxiation followed by cardiac puncture). Collect whole blood into EDTA-coated tubes.
-
-
Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it in aliquots at -80°C until analysis.
-
Nitric Oxide (NOx) Measurement:
-
Measure the total concentration of nitrite and nitrate (stable end-products of NO) in plasma and urine using a commercial Griess Reagent kit.
-
The protocol typically involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by the colorimetric reaction of total nitrite with the Griess reagent.
-
Read the absorbance at ~540 nm and calculate the NOx concentration based on a standard curve.
-
-
Inflammatory Marker Measurement:
-
Determine the concentration of TNF-α or IL-6 in plasma using a specific rat ELISA kit.
-
Follow the manufacturer's instructions, which generally involve incubating the plasma sample in antibody-coated microplate wells, followed by the addition of a detection antibody and a substrate solution.
-
Measure the colorimetric change and calculate the concentration against a standard curve.
-
-
Data Analysis: Compare the mean concentrations of each biomarker between the treatment groups using ANOVA.
Protocol 3: Ex Vivo Assessment of Antiplatelet Activity
Objective: To determine if the NO-donating property of NO-Losartan translates to enhanced inhibition of platelet aggregation compared to losartan alone.
Materials:
-
Sodium citrate (3.2%) anticoagulant.
-
Platelet agonist (e.g., Adenosine diphosphate - ADP).
-
Light Transmission Aggregometer.
-
Plastic or siliconized glass tubes.
Methodology:
-
Blood Collection: At the study endpoint, collect whole blood via cardiac puncture into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Carefully collect the supernatant, which is the Platelet-Rich Plasma (PRP).
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Re-centrifuge the remaining blood at a high speed (e.g., 2,000 x g) for 20 minutes.
-
Collect the supernatant, which is the Platelet-Poor Plasma (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.
-
Aggregometry:
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the PRP to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The maximum percentage of aggregation is the primary endpoint.
-
-
Data Analysis: Compare the mean maximal platelet aggregation percentage between the treatment groups using ANOVA. A lower percentage indicates greater inhibition of platelet function.
References
- 1. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet activation in stroke-prone spontaneously hypertensive rats: comparison of losartan, candesartan, and valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the in vivo antiplatelet activity of the antihypertensive agent losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring NO-Losartan A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-Losartan A is a hybrid compound that combines the pharmacological actions of Losartan, an angiotensin II type 1 (AT₁) receptor antagonist, with the vasodilatory and anti-proliferative effects of nitric oxide (NO). This dual mechanism of action makes it a promising candidate for cardiovascular and anti-cancer therapies. These application notes provide detailed protocols for cell-based assays to quantify the distinct activities of this compound, enabling researchers to assess its efficacy and mechanism of action in a cellular context.
The following protocols describe methods to:
-
Quantify nitric oxide release.
-
Measure the downstream signaling effects via cyclic guanosine monophosphate (cGMP) production.
-
Assess the anti-proliferative and cytotoxic effects on relevant cell lines.
Key Signaling Pathways
The activity of this compound is mediated through two primary signaling pathways. As an AT₁ receptor antagonist, it blocks the vasoconstrictive and proliferative effects of angiotensin II. The NO-donating moiety releases nitric oxide, which activates soluble guanylate cyclase (sGC) to produce cGMP, leading to vasodilation and inhibition of cell proliferation.
Application Notes and Protocols for Hypertension Research Using Animal Models: Investigating the Role of NO-Losartan
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of compounds that modulate both the Nitric Oxide (NO) and the Renin-Angiotensin System (RAS) pathways, exemplified by the conceptual "NO-Losartan" approach, in the context of hypertension. The protocols detailed below are based on established methodologies in preclinical hypertension research.
Introduction to NO-Losartan in Hypertension
Hypertension is a multifactorial disease characterized by elevated blood pressure, a major risk factor for cardiovascular diseases. The Renin-Angiotensin System (RAS) and the Nitric Oxide (NO) pathway are two critical regulators of blood pressure. Angiotensin II, the primary effector of the RAS, mediates vasoconstriction and pro-inflammatory effects primarily through the Angiotensin II Type 1 (AT1) receptor.[1][2] Conversely, NO, produced by endothelial NO synthase (eNOS), is a potent vasodilator with anti-proliferative and anti-inflammatory properties.[3]
Losartan is a selective AT1 receptor antagonist, effectively lowering blood pressure by blocking the detrimental effects of Angiotensin II.[4][5] The concept of an "NO-Losartan" compound or co-therapy aims to synergistically target these two key pathways: blocking Angiotensin II-mediated vasoconstriction while simultaneously enhancing NO-mediated vasodilation. This dual approach is hypothesized to offer superior antihypertensive efficacy and end-organ protection.
Animal models are indispensable tools for evaluating the efficacy and mechanism of action of such novel therapeutic strategies. This document outlines the essential protocols for inducing hypertension in animal models and assessing the physiological and pathological changes in response to NO-Losartan treatment.
Animal Models of Hypertension
The choice of animal model is critical and depends on the specific research question. Rodent models are most commonly used in hypertension research.
Table 1: Common Animal Models for Hypertension Research
| Model | Method of Induction | Key Characteristics | Relevant Citations |
| Spontaneously Hypertensive Rat (SHR) | Genetically predisposed | Mimics human essential hypertension; gradual development of hypertension. | |
| Angiotensin II (Ang II)-Induced Hypertension | Continuous subcutaneous infusion of Ang II via osmotic minipumps | Rapid and robust increase in blood pressure; useful for studying RAS-dependent hypertension. | |
| L-NAME-Induced Hypertension | Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor, in drinking water | Characterized by NO deficiency, endothelial dysfunction, and severe hypertension. | |
| Two-Kidney, One-Clip (2K1C) Goldblatt Model | Surgical constriction of one renal artery with the contralateral kidney untouched | Mimics renovascular hypertension; characterized by high renin levels. | |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertension | Unilateral nephrectomy followed by administration of DOCA and high-salt diet | A model of volume-dependent hypertension with low renin levels. |
Experimental Protocols
Induction of Hypertension
Protocol 3.1.1: Angiotensin II-Induced Hypertension
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the procedure.
-
Osmotic Minipump Preparation: Under sterile conditions, fill osmotic minipumps (e.g., Alzet model 2004) with Angiotensin II solution (e.g., 1 mg/mL in sterile saline) to deliver a dose of approximately 1000 ng/kg/min.
-
Surgical Implantation:
-
Anesthetize the mouse (e.g., isoflurane).
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and insert the osmotic minipump.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Monitoring: Monitor the animals for recovery. Hypertension typically develops within a few days and is sustained for the duration of the pump's function (e.g., 4 weeks).
Protocol 3.1.2: L-NAME-Induced Hypertension
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week.
-
L-NAME Administration: Dissolve L-NAME in drinking water at a concentration to achieve a daily dose of approximately 40-60 mg/kg. Ensure fresh L-NAME solution is provided regularly.
-
Monitoring: Hypertension develops progressively over several weeks.
Blood Pressure Measurement
Accurate blood pressure measurement is fundamental to hypertension research. Both non-invasive and invasive methods have their advantages and disadvantages.
Protocol 3.2.1: Non-Invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)
-
Equipment: A non-invasive blood pressure system for rodents (e.g., CODA, Kent Scientific).
-
Animal Training: Acclimatize the animals to the restraining device and tail cuff for several days before recording measurements to minimize stress-induced fluctuations.
-
Procedure:
-
Place the animal in a restrainer on a warming platform to promote vasodilation of the tail artery.
-
Fit the appropriate size tail cuff and sensor over the animal's tail.
-
The system automatically inflates and deflates the cuff, recording systolic and diastolic blood pressure.
-
Obtain multiple readings per session and average them for a reliable measurement.
-
Protocol 3.2.2: Invasive Blood Pressure Measurement (Radiotelemetry)
Considered the gold standard, radiotelemetry allows for continuous monitoring of blood pressure in conscious, freely moving animals, avoiding restraint stress.
-
Equipment: Implantable telemetry transmitter.
-
Surgical Implantation:
-
Anesthetize the animal.
-
Under aseptic surgical conditions, implant the telemetry catheter into the carotid or femoral artery.
-
Place the transmitter body in a subcutaneous pocket.
-
Provide post-operative care and allow for a recovery period of at least one week.
-
-
Data Acquisition: Blood pressure is continuously recorded and transmitted to a receiver, allowing for detailed analysis of circadian variations and drug effects.
Assessment of Endothelial Function
Endothelial dysfunction is a hallmark of hypertension.
Protocol 3.3.1: Ex Vivo Vascular Reactivity Studies
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the thoracic aorta or mesenteric arteries.
-
Clean the arteries of adhering fat and connective tissue in cold Krebs-Henseleit buffer.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Isometric Tension Recording:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
Connect the rings to an isometric force transducer.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g for aorta).
-
-
Experiment:
-
Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to an endothelium-dependent vasodilator (e.g., acetylcholine) to assess endothelial function.
-
A concentration-response curve to an endothelium-independent vasodilator (e.g., sodium nitroprusside) can be performed to assess vascular smooth muscle function.
-
Histological Analysis of Cardiovascular Remodeling
Chronic hypertension leads to structural changes in the heart and blood vessels.
Protocol 3.4.1: Tissue Collection and Processing
-
Tissue Harvesting: At the end of the study, euthanize the animals and perfuse the circulatory system with saline followed by 4% paraformaldehyde.
-
Organ Collection: Collect the heart and aorta.
-
Processing:
-
Post-fix the tissues in 4% paraformaldehyde.
-
Process the tissues for paraffin embedding.
-
Section the tissues at 4-5 µm thickness.
-
Protocol 3.4.2: Staining and Analysis
-
Hematoxylin and Eosin (H&E) Staining: For general morphology of the heart and blood vessels.
-
Masson's Trichrome Staining: To assess fibrosis (collagen deposition, stained blue).
-
Verhoeff-Van Gieson (VVG) Staining: To visualize elastin fibers in the arterial wall.
-
Image Analysis: Use microscopy and image analysis software to quantify parameters such as cardiomyocyte cross-sectional area, vascular wall thickness, and collagen deposition.
Data Presentation
Table 2: Effect of NO-Losartan on Systolic Blood Pressure in Ang II-Induced Hypertensive Mice
| Treatment Group | N | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Vehicle | 8 | 115 ± 5 | 165 ± 8 | +50 ± 7 |
| Losartan (10 mg/kg/day) | 8 | 117 ± 6 | 130 ± 7 | +13 ± 5 |
| NO-Losartan (10 mg/kg/day) | 8 | 116 ± 5 | 118 ± 6 | +2 ± 4 |
| L-NAME (40 mg/kg/day) | 8 | 114 ± 4 | 180 ± 9 | +66 ± 8 |
Data are presented as mean ± SEM. SBP: Systolic Blood Pressure.
Table 3: Effect of NO-Losartan on Endothelial Function in Aortic Rings
| Treatment Group | N | Maximal Relaxation to Acetylcholine (%) |
| Vehicle | 6 | 45 ± 6 |
| Losartan (10 mg/kg/day) | 6 | 75 ± 8 |
| NO-Losartan (10 mg/kg/day) | 6 | 92 ± 5 |
Data are presented as mean ± SEM.
Table 4: Effect of NO-Losartan on Cardiac Hypertrophy and Fibrosis
| Treatment Group | N | Heart Weight/Body Weight (mg/g) | Collagen Deposition (%) |
| Vehicle | 6 | 5.8 ± 0.3 | 12.5 ± 1.8 |
| Losartan (10 mg/kg/day) | 6 | 4.5 ± 0.2 | 6.2 ± 1.1 |
| NO-Losartan (10 mg/kg/day) | 6 | 4.1 ± 0.2 | 3.5 ± 0.8 |
Data are presented as mean ± SEM.
Visualizations
Signaling Pathways
Caption: Interplay of the Renin-Angiotensin and Nitric Oxide Pathways.
Experimental Workflow
Caption: General Experimental Workflow for Preclinical NO-Losartan Studies.
Logical Relationship of Pathologies
Caption: Pathophysiological Cascade in Hypertension and Therapeutic Targets.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Nitric Oxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of losartan, an angiotensin II receptor antagonist, in animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Quantification of Losartan and its Metabolites in Biological Samples
These application notes provide detailed methodologies for the quantitative analysis of Losartan and its active metabolite, Losartan Carboxylic Acid (EXP3174), in biological matrices such as plasma and blood. The protocols are intended for researchers, scientists, and professionals in drug development and clinical pharmacology.
LC-MS/MS Method for Simultaneous Quantification of Losartan and Losartan Carboxylic Acid in Human Plasma
This section outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies.
Principle
Losartan and its active metabolite, Losartan Carboxylic Acid (EXP3174), are extracted from human plasma via solid-phase extraction (SPE) or protein precipitation. The extracts are then analyzed using reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS), such as Irbesartan or a stable isotope-labeled version of Losartan (e.g., Losartan-d9), is used to ensure accuracy and precision.[1][2][3][4][5]
Experimental Protocol
1.2.1. Materials and Reagents
-
Losartan and Losartan Carboxylic Acid reference standards
-
Internal Standard (e.g., Irbesartan, Candesartan, or Losartan-d9)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (analytical grade)
-
Ammonium acetate
-
Water (deionized or Milli-Q)
-
Control human plasma (with anticoagulant like EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
1.2.2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of Losartan, Losartan Carboxylic Acid, and the Internal Standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration curve standards and quality control (QC) samples.
1.2.3. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen plasma samples and vortex to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add 25 µL of the internal standard working solution.
-
Add 200 µL of an extraction buffer (e.g., 0.5% formic acid in water) and vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of the extraction buffer.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Elute the analytes with 1.0 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
1.2.4. LC-MS/MS Instrumentation and Conditions
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A reverse-phase column such as Zorbax XDB-Phenyl (75 mm × 4.6 mm, 3.5 µm) or Waters XTerra® RP18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution containing a modifier like formic acid (0.1%) or ammonium acetate (10 mM). For example, an isocratic mobile phase of 85:15 (v/v) methanol and 0.1% formic acid can be used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 15 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions are:
-
Losartan: m/z 421.2 → 179.0 (Negative Ion Mode)
-
Losartan Carboxylic Acid: m/z 435.3 → 157.0 (Negative Ion Mode)
-
Irbesartan (IS): m/z 427.3 → 193.0 (Negative Ion Mode)
-
Data Presentation: LC-MS/MS Method Performance
| Parameter | Losartan | Losartan Carboxylic Acid | Reference |
| Linearity Range | 1 - 200 ng/mL | 5 - 1000 ng/mL | |
| 2.5 - 2000 ng/mL | 5.0 - 3000 ng/mL | ||
| 0.5 - 2500 ng/mL | 0.5 - 2500 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 5.0 ng/mL | |
| 2.5 ng/mL | 5.0 ng/mL | ||
| 0.5 ng/mL | 0.5 ng/mL | ||
| Recovery | 89% - 97% | 89% - 97% | |
| 96.53% | 99.86% | ||
| 74.79% - 87.99% | 70.44% - 88.67% | ||
| Intra-day Precision (%RSD) | < 5.96% | < 5.96% | |
| Inter-day Precision (%RSD) | < 5.96% | < 5.96% | |
| Intra-day and Inter-day Precision (%CV) | 1.10% - 9.74% | 1.10% - 9.74% |
Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
HPLC-UV Method for Quantification of Losartan in Human Plasma
This section describes a high-performance liquid chromatography (HPLC) method with UV detection, which is a cost-effective alternative for the quantification of Losartan.
Principle
Losartan is extracted from plasma using a simple one-step protein precipitation or liquid-liquid extraction. The separation is achieved on a reverse-phase column with an isocratic mobile phase, and detection is performed using a UV detector at a specific wavelength.
Experimental Protocol
2.2.1. Materials and Reagents
-
Losartan reference standard
-
Internal Standard (e.g., Thioridazine)
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate buffer (0.01 mol/L)
-
Orthophosphoric acid
-
Control human plasma
2.2.2. Sample Preparation (Protein Precipitation)
-
To 0.5 mL of plasma, add a known amount of internal standard.
-
Add 1.0 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a nitrogen stream.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Inject an aliquot into the HPLC system.
2.2.3. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm) or equivalent C18 column.
-
Mobile Phase: An isocratic mixture of 0.01 mol/L disodium hydrogen phosphate buffer and acetonitrile (60:40 v/v), with the pH adjusted to 3.5 with orthophosphoric acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20-50 µL.
Data Presentation: HPLC-UV Method Performance
| Parameter | Losartan | Reference |
| Linearity Range | 5 - 300 ng/mL | |
| 10 - 300 ng/mL | ||
| Minimum Detectable Limit | 2 ng/mL | |
| Sensitivity | < 10 ng/mL | |
| Recovery | > 70% | |
| Intra-day and Inter-day Variation (%CV) | < 8% | |
| Intra-assay and Inter-assay Variation | < 10% and < 15% |
Workflow Diagram
Caption: HPLC-UV sample preparation workflow.
Note on Nitrosamine Impurity Analysis
The term "NO-Losartan" may refer to nitrosamine impurities, which have been a significant concern in sartan medications. The analysis of these impurities, such as N-nitrosodimethylamine (NDMA), requires highly sensitive methods, typically GC-MS or LC-MS/MS.
Analytical Approach
-
Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) or LC-MS/MS are commonly used.
-
Sample Preparation: Simple dissolution in a suitable solvent (e.g., 1% formic acid in water) followed by direct injection or headspace analysis.
-
Detection: Selected Ion Monitoring (SIM) in GC-MS or MRM in LC-MS/MS is used for quantification of specific nitrosamines like NDMA, NDEA, EIPNA, and DIPNA.
Logical Relationship Diagram
Caption: Analytical pathways for nitrosamine impurity testing.
References
- 1. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
Application Notes and Protocols for Assessing Nitric Oxide Release from NO-Sartans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques used to assess and quantify the release of nitric oxide (NO) from NO-sartans, a class of hybrid drugs combining an angiotensin II receptor blocker (ARB) with an NO-donating moiety. Accurate measurement of NO release is critical for understanding the pharmacokinetic and pharmacodynamic properties of these novel therapeutic agents.
Introduction to NO-Sartans and the Importance of Measuring NO Release
NO-sartans are innovative cardiovascular drugs designed to offer the dual benefits of angiotensin II receptor blockade and the vasodilatory and anti-platelet effects of nitric oxide. The therapeutic efficacy of these hybrid compounds is intrinsically linked to their ability to release NO in a controlled manner. Therefore, the precise quantification of the rate and amount of NO released is a fundamental aspect of their preclinical and clinical development. These protocols are designed to provide researchers with the necessary tools to characterize the NO-releasing profiles of these drugs.
Standard sartans like losartan, olmesartan, telmisartan, and valsartan have been shown to enhance endogenous NO release from endothelial cells. However, NO-sartans are chemically modified to directly donate NO. This document focuses on the methods to quantify this direct NO release.
Key Techniques for Assessing Nitric Oxide Release
Three principal methods are widely employed for the detection and quantification of nitric oxide release from pharmacological compounds:
-
The Griess Assay: An indirect colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.
-
Chemiluminescence: A highly sensitive technique that directly detects NO gas in real-time as it reacts with ozone.
-
Electrochemical Detection: Utilizes NO-selective sensors (electrodes) to directly measure NO concentrations in real-time.
The Griess Assay for Nitrite Determination
The Griess assay is a cost-effective and straightforward method for quantifying NO release by measuring its stable metabolite, nitrite.[1] It is particularly useful for endpoint measurements and for screening a large number of samples.[2]
Principle
The Griess reaction is a two-step diazotization process.[1] In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt is coupled with N-(1-naphthyl)ethylenediamine (NED) to produce a chromophoric azo derivative.[2] The resulting purple-colored product has a maximum absorbance at approximately 540 nm, which is proportional to the nitrite concentration in the sample.
Signaling Pathway of NO-mediated Vasodilation
Caption: Signaling pathway of NO released from NO-sartans leading to vasodilation.
Experimental Protocol for Griess Assay
Materials:
-
Griess Reagent Kit (containing sulfanilamide solution and N-(1-naphthyl)ethylenediamine solution)[3]
-
Sodium nitrite (NaNO₂) standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
NO-sartan compound of interest
Procedure:
-
Preparation of Nitrite Standard Curve:
-
Prepare a 100 µM stock solution of sodium nitrite in PBS.
-
Perform serial dilutions to prepare standards ranging from 1 µM to 100 µM.
-
Add 50 µL of each standard to duplicate wells of a 96-well plate.
-
Add 50 µL of PBS to blank wells.
-
-
Sample Preparation and NO Release:
-
Dissolve the NO-sartan compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution in PBS to the desired final concentration for the experiment.
-
Incubate the NO-sartan solution at 37°C for a predetermined time course (e.g., 0, 30, 60, 120, 240 minutes) to allow for NO release and its conversion to nitrite.
-
At each time point, collect 50 µL of the sample solution and add it to duplicate wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the sulfanilamide solution to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the average absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Data Presentation
| NO-Sartan Derivative | Time (min) | Nitrite Concentration (µM) |
| NO-Losartan (Furoxan) | 0 | 0.5 ± 0.1 |
| 30 | 5.2 ± 0.4 | |
| 60 | 10.8 ± 0.9 | |
| 120 | 18.5 ± 1.5 | |
| 240 | 25.1 ± 2.2 | |
| NO-Valsartan (Diazeniumdiolate) | 0 | 0.6 ± 0.1 |
| 30 | 12.3 ± 1.1 | |
| 60 | 22.7 ± 2.0 | |
| 120 | 35.4 ± 3.1 | |
| 240 | 45.8 ± 4.0 |
Note: The data in this table is illustrative and will vary depending on the specific NO-sartan compound, its concentration, and the experimental conditions.
Chemiluminescence for Direct NO Detection
Chemiluminescence is a highly sensitive and specific method for the real-time, direct measurement of NO gas. This technique is considered the gold standard for NO quantification.
Principle
A chemiluminescence analyzer detects the reaction between NO and ozone (O₃). When NO is introduced into a reaction chamber with an excess of ozone, it is oxidized to nitrogen dioxide in an excited state (NO₂). As the excited NO₂ decays to its ground state, it emits photons (light). This emitted light is detected by a photomultiplier tube, and the resulting signal is directly proportional to the concentration of NO in the sample.
Experimental Workflow for Chemiluminescence
Caption: Experimental workflow for the chemiluminescence detection of NO.
Experimental Protocol for Chemiluminescence
Materials:
-
Chemiluminescence NO analyzer
-
Reaction vessel with a septum for sample injection
-
Inert gas (e.g., nitrogen or argon) supply
-
NO-sartan compound of interest
-
Degassed buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup and Calibration:
-
Turn on the chemiluminescence analyzer and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Calibrate the instrument using a certified NO gas standard of a known concentration.
-
-
Sample Preparation and Measurement:
-
Prepare a solution of the NO-sartan in degassed buffer in the reaction vessel. The vessel should be sealed to create an anaerobic environment.
-
Continuously purge the headspace of the reaction vessel with an inert gas at a constant flow rate. This carrier gas transports the released NO to the analyzer.
-
Initiate data acquisition to establish a baseline reading.
-
Inject the NO-sartan solution into the reaction vessel.
-
Monitor the signal from the photomultiplier tube in real-time. The signal will increase as NO is released from the compound.
-
-
Data Analysis:
-
The output from the analyzer is typically in parts per billion (ppb) or parts per million (ppm) of NO.
-
Integrate the area under the curve of the NO signal over time to determine the total amount of NO released.
-
The rate of NO release can be determined from the slope of the curve.
-
Data Presentation
| NO-Sartan Derivative | Peak NO Release (ppb) | Total NO Released (nmol/mg) | T½ of Release (min) |
| NO-Losartan (Nitrate Ester) | 850 ± 50 | 150 ± 12 | 15 |
| NO-Olmesartan (Furoxan) | 620 ± 45 | 110 ± 9 | 35 |
| NO-Valsartan (NONOate) | 1200 ± 90 | 220 ± 18 | 8 |
Note: The data in this table is illustrative and will vary depending on the specific NO-sartan compound, its concentration, and the experimental conditions.
Electrochemical Detection of Nitric Oxide
Electrochemical sensors provide a direct and real-time measurement of NO with high sensitivity and temporal resolution. They are particularly useful for in situ measurements in biological systems.
Principle
An electrochemical NO sensor consists of a working electrode and a reference electrode. The working electrode is typically coated with a gas-permeable, selective membrane that allows NO to pass through while excluding interfering species. When a specific potential is applied to the working electrode, NO that diffuses to its surface is either oxidized or reduced, generating an electrical current that is proportional to the NO concentration.
Logical Relationship for Electrochemical Detection
Caption: Logical relationship of steps in electrochemical NO detection.
Experimental Protocol for Electrochemical Detection
Materials:
-
Electrochemical NO sensor and potentiostat
-
Calibration solutions of a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
-
Reaction vessel
-
NO-sartan compound of interest
-
Buffer solution (e.g., PBS, pH 7.4)
Procedure:
-
Sensor Calibration:
-
Polarize the NO sensor at the manufacturer-recommended potential for a sufficient time to achieve a stable baseline current.
-
Calibrate the sensor by adding known concentrations of an NO donor (e.g., SNAP) to the buffer in the reaction vessel and recording the corresponding current changes.
-
Generate a calibration curve of current versus NO concentration.
-
-
Sample Measurement:
-
Place the calibrated NO sensor into the reaction vessel containing the buffer solution.
-
Allow the baseline current to stabilize.
-
Introduce the NO-sartan compound into the reaction vessel.
-
Record the current change over time as NO is released.
-
-
Data Analysis:
-
Use the calibration curve to convert the measured current into NO concentration (in nM or µM).
-
The kinetic profile of NO release can be directly observed from the real-time data.
-
The total amount of NO released can be calculated by integrating the concentration over time.
-
Data Presentation
| NO-Sartan Derivative | Cmax (nM) | tmax (s) | AUC (µM·s) |
| NO-Candesartan (Nitrate) | 450 ± 30 | 120 | 25.6 ± 2.1 |
| NO-Telmisartan (Furoxan) | 320 ± 25 | 240 | 38.4 ± 3.2 |
| NO-Irbesartan (NONOate) | 880 ± 65 | 60 | 42.2 ± 3.8 |
Note: The data in this table is illustrative and will vary depending on the specific NO-sartan compound, its concentration, and the experimental conditions.
Conclusion
The selection of an appropriate method for assessing NO release from NO-sartans depends on the specific research question, the required sensitivity, and the available instrumentation. The Griess assay is a valuable tool for initial screening and endpoint analysis. Chemiluminescence offers the highest sensitivity and specificity for real-time gas-phase measurements. Electrochemical sensors are ideal for real-time monitoring of NO in solution and for in situ biological experiments. By employing these techniques, researchers can effectively characterize the NO-releasing properties of novel NO-sartan drug candidates, which is a critical step in their development as potential cardiovascular therapeutics.
References
- 1. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furoxan–piplartine hybrids as effective NO donors and ROS inducers in PC3 cancer cells: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Culture Models for Studying the Effects of NO-Losartan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is widely utilized in the management of hypertension. Emerging evidence suggests its therapeutic potential extends to oncology, with studies demonstrating its ability to inhibit tumor growth and enhance the efficacy of chemotherapy.[1][2] The renin-angiotensin system (RAS), particularly the AT1 receptor, is implicated in cancer progression through mechanisms involving cell proliferation, angiogenesis, and inflammation.[3][4]
"NO-sartans" are a novel class of hybrid compounds that couple a nitric oxide (NO) donating moiety to an angiotensin receptor blocker, such as losartan.[5] These agents are designed to combine the AT1 receptor blockade of losartan with the pleiotropic effects of NO, including vasodilation and potential anti-tumor activities. This document provides detailed application notes and protocols for establishing in vitro cell culture models to investigate the cytotoxic, mechanistic, and signaling effects of a hypothetical NO-donating losartan derivative, herein referred to as "NO-Losartan A".
Recommended In Vitro Cell Culture Models
A panel of well-characterized cell lines is recommended to comprehensively evaluate the multifaceted effects of this compound.
-
Cancer Cell Lines:
-
Colorectal Cancer: HT-29, HCT116
-
Gastric Cancer: MKN-45
-
Ovarian Cancer: OVCAR-3, SKOV-3
-
Non-Small Cell Lung Cancer: H441, H358
-
-
Endothelial Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs): To study effects on angiogenesis and vascular function.
-
-
Vascular Smooth Muscle Cells (VSMCs): To investigate vascular remodeling and proliferation.
-
Human Pancreatic Stellate Cells (hPSCs): To explore anti-fibrotic effects.
Data Presentation: Summary of Expected Quantitative Effects of this compound
The following tables summarize the anticipated quantitative data from key in vitro experiments based on the known effects of losartan and the expected contribution of the NO moiety.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| HT-29 | Control | 0 | 48 | 100 ± 5.2 |
| Losartan | 50 | 48 | 75 ± 4.8 | |
| This compound | 50 | 48 | Predicted < 75 | |
| HCT116 | Control | 0 | 48 | 100 ± 6.1 |
| Losartan | 50 | 48 | 80 ± 5.5 | |
| This compound | 50 | 48 | Predicted < 80 | |
| MKN-45 | Control | 0 | 24 | 100 ± 4.5 |
| Losartan | 3000 | 24 | ~10 | |
| This compound | 3000 | 24 | Predicted < 10 |
Table 2: Effect of this compound on Nitric Oxide Production (Griess Assay)
| Cell Line | Treatment Group | Concentration (µM) | Incubation Time (h) | Nitrite Concentration (µM) (Mean ± SD) |
| HUVEC | Control | 0 | 24 | Baseline |
| Losartan | 10 | 24 | Increased | |
| This compound | 10 | 24 | Predicted > Losartan | |
| HT-29 | Control | 0 | 24 | Baseline |
| Losartan | 50 | 24 | No significant change | |
| This compound | 50 | 24 | Predicted Increase |
Table 3: Effect of this compound on Apoptosis in hPSCs (TUNEL Assay)
| Treatment Group | Concentration (mol/L) | Incubation Time (h) | % Apoptotic Cells (Mean ± SD) |
| Control | 0 | 48 | Baseline |
| Losartan | 10⁻⁵ | 48 | Increased |
| This compound | 10⁻⁵ | 48 | Predicted > Losartan |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound, Losartan (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and Losartan in culture medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Nitric Oxide Production Measurement: Griess Assay
This protocol measures nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.
Materials:
-
Selected cell lines (e.g., HUVECs)
-
Complete culture medium
-
This compound, Losartan
-
Griess Reagent System (e.g., from commercial kits containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well or 96-well plate and grow to 80-90% confluency.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or Losartan. Include a control group with no treatment.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
Western Blot Analysis of Signaling Proteins
This protocol is for analyzing the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Selected cell lines
-
This compound, Losartan
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-TGF-β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or Losartan for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer by boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
Caption: VEGFR2/PI3K/Akt Signaling Pathway.
Caption: AMPK Signaling Pathway.
Caption: TGF-β Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Angiotensin receptor blockers & endothelial dysfunction: Possible correlation & therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of NO-Losartan A for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of NO-Losartan A, a hybrid compound that combines the angiotensin II type 1 (AT1) receptor antagonist properties of Losartan with the vasodilatory effects of a nitric oxide (NO) donor. This document is intended for research purposes and outlines the necessary chemical transformations, purification methods, and characterization data.
Introduction
This compound is a promising pharmacological agent that leverages a dual mechanism of action. By blocking the AT1 receptor, it inhibits the vasoconstrictive effects of angiotensin II, a key component of the renin-angiotensin system. Simultaneously, the incorporated furoxan moiety acts as an NO donor, releasing nitric oxide, which activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. This dual action suggests potential for enhanced antihypertensive efficacy and other beneficial cardiovascular effects.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its key intermediates.
| Step | Compound Name | Starting Materials | Key Reagents | Solvent | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | 4-Methyl-3-p-tolyl-furoxan | p-Tolylacetonitrile | NaNO₂, HCl | Ethanol/Water | ~75 | 85-87 | ¹H NMR, ¹³C NMR, MS |
| 2 | 3-(4-(Bromomethyl)phenyl)-4-methylfuroxan | 4-Methyl-3-p-tolyl-furoxan | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Carbon Tetrachloride | ~60 | 98-100 | ¹H NMR, ¹³C NMR, MS |
| 3 | This compound | Losartan Potassium, 3-(4-(Bromomethyl)phenyl)-4-methylfuroxan | K₂CO₃ | Acetonitrile | ~85 | 142-144 | ¹H NMR, ¹³C NMR, MS, IR |
Experimental Protocols
Step 1: Synthesis of 4-Methyl-3-p-tolyl-furoxan
This procedure outlines the synthesis of the furoxan ring, which serves as the NO-donating moiety.
Materials:
-
p-Tolylacetonitrile
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Dissolve p-tolylacetonitrile in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite.
-
While maintaining the low temperature, add concentrated hydrochloric acid dropwise with vigorous stirring. The reaction mixture will typically turn green or blue.
-
Continue stirring at low temperature for 2-3 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-methyl-3-p-tolyl-furoxan as a crystalline solid.
Step 2: Synthesis of 3-(4-(Bromomethyl)phenyl)-4-methylfuroxan
This step involves the benzylic bromination of the tolyl group on the furoxan derivative.
Materials:
-
4-Methyl-3-p-tolyl-furoxan
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (as a radical initiator)
-
Carbon Tetrachloride (or a suitable alternative solvent like cyclohexane)
Procedure:
-
Dissolve 4-methyl-3-p-tolyl-furoxan in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp (or a high-intensity incandescent light bulb) to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to obtain 3-(4-(bromomethyl)phenyl)-4-methylfuroxan.
Step 3: Synthesis of this compound
This final step couples the NO-donating furoxan moiety to the losartan backbone.
Materials:
-
Losartan Potassium
-
3-(4-(Bromomethyl)phenyl)-4-methylfuroxan
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
To a solution of Losartan Potassium in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 3-(4-(bromomethyl)phenyl)-4-methylfuroxan in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathways
Caption: Dual signaling pathway of this compound.
Application of NO-Losartan in Cardiac Hypertrophy Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload that can ultimately lead to heart failure. The renin-angiotensin system (RAS) and nitric oxide (NO) signaling pathways are critical regulators of this process. Losartan, an angiotensin II type 1 (AT1) receptor blocker (ARB), is a well-established therapeutic agent that mitigates cardiac hypertrophy.[1][2] NO-Losartan, a conceptual nitric oxide-donating derivative of Losartan, represents a promising therapeutic strategy by combining the benefits of AT1 receptor blockade with the cardioprotective effects of nitric oxide. While specific studies on a distinct "NO-Losartan" compound are limited, this document provides detailed application notes and protocols based on the synergistic effects of Losartan and nitric oxide donors in preclinical models of cardiac hypertrophy.
The primary mechanism of Losartan involves blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling cascades that promote vasoconstriction, inflammation, fibrosis, and cellular growth in the heart.[3] Nitric oxide, on the other hand, is a potent vasodilator with anti-proliferative and anti-fibrotic properties, primarily mediated through the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine monophosphate (cGMP).[4][5] The combined action of these two moieties is expected to provide enhanced therapeutic efficacy in attenuating and potentially reversing cardiac hypertrophy.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Losartan and interventions modulating nitric oxide pathways in various cardiac hypertrophy models.
Table 1: Effects of Losartan on Cardiac Hypertrophy Parameters in Animal Models
| Model | Species | Losartan Dose | Duration | Key Findings | Reference |
| Aortic Insufficiency (Volume Overload) | Rat | 10 mg/kg/day (oral) | 2 weeks | Significant reduction in left ventricular (LV) weight. | |
| Pressure Overload (Aortic Constriction) | Rat | 5 or 30 mg/kg/day (i.p.) | 2 weeks | Dose-dependent attenuation of increased LV weight to body weight ratio and posterior wall thickness. | |
| Spontaneously Hypertensive Rats (SHR) | Rat | Not specified | Not specified | Attenuated development of cardiac hypertrophy. | Not specified in snippets |
| Transverse Aortic Constriction (TAC) | Mouse | Not specified | 14 days | Partially reversed cardiac hypertrophy. | Not specified in snippets |
| Long-Term Intensive Exercise | Rat | 50 mg/kg/day (oral) | 16 weeks | Did not completely reverse heart hypertrophy but prevented fibrosis. |
Table 2: Effects of Losartan on Myocardial Fibrosis and Gene Expression
| Model | Species | Losartan Dose | Duration | Key Findings | Reference |
| Nonobstructive Hypertrophic Cardiomyopathy | Human | 50 mg twice a day | 1 year | Trend towards decreased LV mass; significant decrease in myocardial fibrosis. | |
| Transgenic Mouse Model of HCM | Mouse | ~14.2 mg/kg/day | ~42 days | Reduced collagen volume fraction by 49%; reduced expression of collagen 1α(I) and TGF-β1. | Not specified in snippets |
| Long-Term Intensive Exercise | Rat | 50 mg/kg/day (oral) | 16 weeks | Reduced mRNA expression and protein levels of fibrotic markers (TGF-β1, fibronectin-1, MMP-2, TIMP-1, procollagen-I, and procollagen-III). |
Table 3: Effects of Nitric Oxide Modulation in Cardiac Hypertrophy
| Intervention | Model | Species | Key Findings | Reference |
| L-arginine (NO precursor) + Losartan | Human (Chronic Aortic Regurgitation) | Human | Enhanced reduction in LV mass index compared to Losartan alone. | |
| NO synthase blockade (L-NAME) | Rat (Aerobic Training) | Rat | Induced cardiac hypertrophy and increased myocardial fibrosis in trained animals. | |
| NO donor (LA-419) | Rat (Aortic Stenosis) | Rat | Restored NO signaling and reduced left ventricular remodeling. |
Experimental Protocols
Induction of Cardiac Hypertrophy in Rodent Models
a) Pressure Overload-Induced Hypertrophy (Transverse Aortic Constriction - TAC)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1.5% for maintenance) or an intraperitoneal injection of ketamine/xylazine.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries using a 7-0 silk suture against a 27-gauge needle for mice or a 22-gauge needle for rats.
-
Remove the needle to create a defined constriction.
-
Suture the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without aortic ligation.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals closely for 24-48 hours.
b) Volume Overload-Induced Hypertrophy (Aortocaval Shunt)
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Anesthesia: As described for the TAC model.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Create a fistula between the aorta and vena cava just below the renal arteries using an 18-gauge needle.
-
Close the abdominal wall in layers.
-
-
Post-operative Care: As described for the TAC model.
Administration of NO-Losartan (or Losartan and NO Donor)
-
Drug Preparation:
-
For a conceptual NO-Losartan, dissolve the compound in sterile saline or drinking water. The dose would need to be empirically determined, starting from the known effective dose of Losartan.
-
For co-administration, prepare Losartan (e.g., 10-50 mg/kg/day) and an NO donor (e.g., L-arginine, 2.5-5g daily in divided doses for human studies, adjust for animal models) separately.
-
-
Route of Administration:
-
Oral Gavage: Administer the drug solution directly into the stomach using a gavage needle. This ensures accurate dosing.
-
Drinking Water: Dissolve the drug in the drinking water. This is less stressful for the animals but provides less precise dosing due to variations in water intake.
-
-
Treatment Duration: Typically, treatment starts 1 day to 1 week after the induction of hypertrophy and continues for 2 to 16 weeks, depending on the experimental design.
Assessment of Cardiac Hypertrophy
a) Echocardiography:
-
Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal dimension, posterior wall thickness, ejection fraction).
b) Hemodynamic Measurements:
-
At the end of the study, catheterize the carotid artery or left ventricle to measure blood pressure and other hemodynamic parameters.
c) Morphological Analysis:
-
Euthanize the animals and excise the hearts.
-
Separate the atria and right ventricle from the left ventricle.
-
Measure the heart weight (HW) and body weight (BW) to calculate the HW/BW ratio.
-
Fix the heart tissue in 10% buffered formalin for histological analysis.
d) Histological Analysis:
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size.
-
Perform Masson's trichrome or Picrosirius red staining to quantify myocardial fibrosis.
e) Molecular Analysis (Western Blotting and qPCR):
-
Homogenize heart tissue to extract protein and RNA.
-
Use Western blotting to measure the protein levels of hypertrophic markers (e.g., ANP, BNP) and signaling molecules (e.g., components of the TGF-β pathway).
-
Use quantitative real-time PCR (qPCR) to measure the mRNA expression of genes involved in hypertrophy and fibrosis (e.g., Nppa, Nppb, Col1a1, Tgfb1).
Mandatory Visualizations
Caption: Proposed mechanism of NO-Losartan in cardiac hypertrophy.
Caption: General experimental workflow for studying NO-Losartan.
Caption: Synergistic action of NO-Losartan components.
References
- 1. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nyp.org [nyp.org]
- 3. mdpi.com [mdpi.com]
- 4. Nitric oxide pathway in hypertrophied heart: new therapeutic uses of nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide and the enigma of cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodological Considerations for Preclinical Trials of NO-Losartan A
Audience: Researchers, scientists, and drug development professionals.
Introduction: NO-Losartan A is a novel chemical entity that combines the angiotensin II type 1 (AT1) receptor antagonist properties of Losartan with a nitric oxide (NO) donating moiety. This dual-action compound is hypothesized to offer enhanced therapeutic benefits for cardiovascular diseases, such as hypertension and cardiac fibrosis, by simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and augmenting the vasodilatory and anti-proliferative effects of NO.[1][2][3] These application notes provide a comprehensive framework for designing and executing preclinical trials to evaluate the efficacy, mechanism of action, and safety of this compound.
Proposed Mechanism of Action
This compound is designed to exert its effects through two distinct but complementary signaling pathways. The Losartan component selectively blocks the AT1 receptor, inhibiting angiotensin II-induced vasoconstriction, aldosterone release, and cellular growth.[4][5] The NO-donating moiety releases nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. This dual mechanism is expected to result in superior blood pressure control and attenuation of pathological cardiac remodeling compared to Losartan alone.
Preclinical Objectives and Endpoints
The primary goals of preclinical evaluation are to establish proof-of-concept for efficacy, delineate the pharmacodynamic and pharmacokinetic profiles, and assess the safety of this compound.
| Objective Category | Primary Endpoint | Secondary/Exploratory Endpoints |
| Antihypertensive Efficacy | Reduction in systolic and diastolic blood pressure. | Heart rate, duration of action. |
| Anti-remodeling/Anti-fibrotic Efficacy | Reduction in cardiac collagen deposition (fibrosis). | Left ventricular mass/body weight ratio, cardiomyocyte hypertrophy, expression of fibrotic markers (e.g., TGF-β, Collagen I/III). |
| Mechanism of Action | Plasma/tissue levels of nitrite and nitrate (NOx) as an index of NO bioavailability. | Plasma renin activity, angiotensin II levels, tissue cGMP levels. |
| Pharmacokinetics (PK) | Plasma concentrations of Losartan and its active metabolite, EXP3174. | Half-life (t½), Cmax, Tmax, Area Under the Curve (AUC). |
| Safety & Tolerability | Mortality, clinical signs of toxicity, gross pathology. | Body weight changes, organ weights, serum biochemistry (e.g., potassium, creatinine). |
Methodological Considerations
Animal Model Selection
The choice of animal model is critical for translating findings to human disease. Small animal models are often preferred for their cost-effectiveness and amenability to genetic manipulation.
-
For Hypertension: The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension. Blood pressure begins to rise at 4-6 weeks of age, and the model develops complications like cardiac hypertrophy.
-
For Cardiac Fibrosis & Pressure Overload: The Transverse Aortic Constriction (TAC) model in mice or rats is a surgical model that induces pressure overload, leading to cardiac hypertrophy and subsequent fibrosis. This model is useful for studying the anti-remodeling effects of this compound.
-
For Salt-Sensitive Hypertension: The Dahl Salt-Sensitive (DSS) rat develops hypertension when fed a high-salt diet, modeling a common subtype of human hypertension.
Study Design and Dosing
A robust study design should include appropriate control groups to isolate the effects of the NO-donating moiety from the parent drug.
-
Dosing: this compound and Losartan should be administered at equimolar doses to ensure a direct comparison. At least two doses of this compound should be tested to establish a dose-response relationship.
-
Route of Administration: Oral gavage is a common and clinically relevant route for antihypertensive drugs.
-
Duration: A chronic study of 4-8 weeks is typically sufficient to observe effects on both blood pressure and cardiac remodeling.
Experimental Protocols
Protocol: Blood Pressure Measurement (Tail-Cuff Plethysmography)
-
Acclimatization: Acclimate conscious rats to the restraining device and tail-cuff procedure for 5-7 consecutive days before recording baseline measurements. This minimizes stress-induced fluctuations.
-
Procedure: Place the rat in a restrainer on a heated platform to increase blood flow to the tail.
-
Cuff Placement: Secure the inflation cuff and sensor at the base of the tail.
-
Measurement Cycle: The system will automatically inflate and deflate the cuff. Record at least 10-15 consecutive measurements per session.
-
Data Analysis: Discard outlier readings and average the remaining values to obtain a single value for systolic blood pressure and heart rate for that session.
-
Frequency: Measure blood pressure at baseline and at regular intervals (e.g., weekly) throughout the study.
Protocol: Assessment of Cardiac Fibrosis (Picrosirius Red Staining)
-
Tissue Collection: At the terminal endpoint, euthanize the animal, excise the heart, and weigh it to determine the heart weight to body weight ratio.
-
Fixation: Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Embed the tissue in paraffin and section the ventricles at 4-5 µm thickness.
-
Staining: a. Deparaffinize and rehydrate the tissue sections. b. Stain with Weigert's hematoxylin for 5-10 minutes. c. Rinse and stain with Picrosirius Red solution for 60 minutes. d. Dehydrate the sections through graded ethanol and clear with xylene. e. Mount with a permanent mounting medium.
-
Imaging & Analysis: a. Acquire images of the left ventricular free wall under a microscope equipped with a polarizing filter. Collagen fibers will appear bright red/orange against a dark background. b. Use image analysis software (e.g., ImageJ) to quantify the percentage of the total tissue area occupied by collagen.
Protocol: Measurement of Nitric Oxide Metabolites (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable oxidation product of NO, as an indicator of NO production.
-
Sample Collection: Collect plasma or tissue homogenates. If using tissue, homogenize in a suitable buffer and centrifuge to remove debris. Deproteinize samples using a method like zinc sulfate precipitation to avoid interference.
-
Reagent Preparation: Prepare fresh Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM).
-
Assay Procedure: a. Pipette 50 µL of standards and deproteinized samples into a 96-well plate in duplicate. b. Add 50 µL of the prepared Griess reagent to each well. c. Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Expected Hemodynamic Outcomes in SHR Model (8-Week Study)
| Group | Change in Systolic BP (mmHg) | Change in Heart Rate (bpm) |
|---|---|---|
| Vehicle | +5 ± 3 | -10 ± 5 |
| Losartan (e.g., 10 mg/kg) | -35 ± 4 | -15 ± 6 |
| This compound (Low Dose) | -45 ± 5* | -18 ± 7 |
| This compound (High Dose) | -58 ± 6*† | -20 ± 5 |
*Values are representative hypothetical data (Mean ± SEM). *p < 0.05 vs. Vehicle; †p < 0.05 vs. Losartan.
Table 2: Expected Cardiac Remodeling Outcomes in TAC Model (4-Week Study)
| Group | LV Mass / Body Weight (mg/g) | LV Collagen Area (%) | Plasma NOx (µM) |
|---|---|---|---|
| Sham + Vehicle | 2.8 ± 0.2 | 1.5 ± 0.3 | 15 ± 2 |
| TAC + Vehicle | 4.5 ± 0.3 | 8.2 ± 1.1 | 14 ± 3 |
| TAC + Losartan | 3.6 ± 0.4* | 5.1 ± 0.8* | 16 ± 2 |
| TAC + this compound | 3.1 ± 0.3*† | 3.2 ± 0.6*† | 28 ± 4*† |
*Values are representative hypothetical data (Mean ± SEM). *p < 0.05 vs. TAC + Vehicle; †p < 0.05 vs. TAC + Losartan.
Safety and Toxicology Considerations
Throughout the preclinical trials, rigorous safety monitoring is essential.
-
Clinical Observations: Daily cage-side observations for any signs of morbidity, distress, or abnormal behavior.
-
Body Weight: Record body weights at least twice weekly. Significant weight loss can be an early indicator of toxicity.
-
Serum Chemistry: At termination, analyze blood samples for markers of kidney (creatinine, BUN) and liver (ALT, AST) function. Given Losartan's potential to cause hyperkalemia, potassium levels should be monitored closely.
-
Gross Necropsy: Perform a visual examination of all major organs at the study endpoint to identify any macroscopic abnormalities.
References
Troubleshooting & Optimization
troubleshooting NO-Losartan A stability and storage issues
Technical Support Center: NO-Losartan A
Disclaimer: The following information is based on the available scientific literature for Losartan Potassium. As of the current date, specific stability and storage data for a compound designated "this compound" are not publicly available. It is presumed that "this compound" is a nitric oxide (NO)-donating derivative of Losartan. The addition of an NO-donating moiety can introduce new stability challenges, particularly sensitivity to light, heat, and oxidative conditions. The guidance provided herein for Losartan should be considered a baseline, and more stringent handling may be required for "this compound".
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For solid (powder) this compound, based on its parent compound Losartan, storage should be at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1] It is crucial to keep the container tightly closed and protected from light.[2][3] Given the potential lability of the NO-group, storage in an inert atmosphere (e.g., argon or nitrogen) and at a lower temperature (e.g., 2-8°C) may be advisable to prolong shelf-life, especially for long-term storage.
Q2: How should I handle this compound in the laboratory?
Minimize dust generation and accumulation when handling the solid form. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If there is a risk of dust inhalation, use a suitable respirator. After handling, wash hands and any exposed skin thoroughly.
Q3: Is this compound sensitive to light?
Yes, Losartan has shown susceptibility to photodegradation. The presence of an NO-donating group may further increase this sensitivity. Therefore, all experiments involving this compound should be conducted with protection from light. Use amber vials or wrap containers in aluminum foil.
Q4: What solvents are suitable for dissolving this compound?
Losartan Potassium is freely soluble in water, soluble in isopropyl alcohol, and slightly soluble in acetonitrile. The solubility of this compound may differ, and it is recommended to perform solubility tests starting with small quantities. For stock solutions, consider using high-purity, degassed solvents to minimize oxidative degradation.
Q5: What are the likely degradation pathways for this compound?
Based on studies of Losartan, the primary degradation pathway is oxidation. The imidazole ring and the hydroxymethyl group of Losartan are susceptible to oxidation. The NO-donating group in this compound would be an additional site of potential degradation through hydrolysis or oxidation. Degradation is significantly accelerated in the presence of oxidizing agents like hydrogen peroxide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions from solid material.2. Confirm the identity and purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).3. Review storage and handling procedures; ensure protection from light, heat, and oxygen. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | The compound has degraded. | 1. Compare the chromatogram to a freshly prepared standard.2. Characterize the degradation products using mass spectrometry to understand the degradation pathway.3. Perform a forced degradation study to intentionally generate and identify potential degradation products. |
| Variability in experimental results | Inconsistent purity or concentration of this compound solutions. | 1. Always prepare fresh solutions for critical experiments.2. Quantify the concentration of the solution using a validated analytical method before each use.3. Ensure the compound is fully dissolved and the solution is homogenous. |
| Color change of the solid compound or solution | This may indicate degradation. | 1. Do not use the material if a color change is observed.2. Attempt to identify the cause of the color change (e.g., exposure to light, air, or incompatible excipients). |
Quantitative Data on Losartan Degradation
The following table summarizes the degradation of Losartan Potassium under various stress conditions as reported in the literature. This can serve as a guide for the potential stability of this compound.
| Stress Condition | Duration | Temperature | Observed Degradation | Reference |
| 3% (v/v) H₂O₂ | 7 days | Room Temperature | ~10% | |
| 0.1 M HCl | 7 days | Room Temperature | < 1% | |
| 0.1 M NaOH | 7 days | Room Temperature | < 1% | |
| 0.1N HCl | 3 hours | 80°C | ~8% | |
| Dry Heat | 3 days | 60°C | No significant change |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is a standard method to investigate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/PDA and/or mass spectrometer detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 80°C for a specified time.
-
At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature and protect from light for a specified time.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a hot air oven at a specified temperature (e.g., 70°C) for a specified time.
-
At each time point, withdraw a sample, dissolve it in the solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting decision tree for experiments.
References
Technical Support Center: Optimizing NO-Losartan A Dosage for In Vitro Experiments
Welcome to the technical support center for NO-Losartan A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Losartan?
This compound is a hybrid compound that integrates the pharmacological properties of Losartan with a nitric oxide (NO)-donating moiety. Losartan is a well-established angiotensin II type 1 (AT1) receptor antagonist.[1][2][3][4] By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and other pro-hypertensive effects of angiotensin II.[1] The addition of the NO-donating group gives this compound a dual mechanism of action: AT1 receptor antagonism from the Losartan component and vasodilation and other NO-mediated effects from the release of nitric oxide.
Key Differences:
| Feature | Losartan | This compound |
| Mechanism of Action | Selective AT1 receptor antagonist | Dual-action: AT1 receptor antagonist and Nitric Oxide (NO) donor |
| Primary Signaling Pathway | Renin-Angiotensin System (RAS) inhibition | RAS inhibition and NO-cGMP signaling pathway activation |
| Expected Cellular Effects | Inhibition of Angiotensin II-induced responses (e.g., vasoconstriction, cell proliferation) | Combined effects of AT1 blockade and NO-mediated effects (e.g., vasodilation, anti-platelet aggregation, anti-inflammatory effects) |
| Chemical Formula | C₂₂H₂₃ClN₆O | C₃₀H₂₈ClN₇O₅ |
| Molecular Weight | 422.9 g/mol | 602.0 g/mol |
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A definitive optimal starting concentration for "this compound" is not widely published. However, a rational approach is to base the initial dosage on the known effective concentrations of Losartan in vitro and then titrate to observe the desired NO-mediated effects.
Studies on Losartan in various cell lines have used a range of concentrations, typically from 10⁻⁷ M to 10⁻⁴ M, to observe effects on cell proliferation and signaling pathways. For example, concentrations of 10⁻⁷ M to 10⁻⁴ M have been used in vascular smooth muscle cells. Another study on gastric cancer cells used concentrations of 1000, 2000, and 3000 µM.
Recommended Approach:
-
Start with a concentration range effective for Losartan: Begin with concentrations in the low micromolar range (e.g., 1 µM to 10 µM).
-
Perform a dose-response curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Monitor for both AT1 antagonism and NO-mediated effects: Assess endpoints related to both mechanisms of action (e.g., inhibition of angiotensin II-induced signaling and measurement of cGMP levels).
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its stability and activity.
Solubility and Storage Data:
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble | Store at -20°C for up to one month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Ethanol | Soluble | Store at -20°C for up to one month. |
| DMF | Soluble | Store at -20°C for up to one month. |
| Aqueous Solutions | Poorly soluble. A 1:5 mixture of Ethanol:PBS (pH 7.2) can achieve 0.5 mg/mL. | It is not recommended to store aqueous solutions for more than one day. Prepare fresh dilutions in your aqueous cell culture medium for each experiment. |
Data compiled from various supplier information and stability studies on similar compounds.
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weigh: Accurately weigh out 6.02 mg of this compound powder.
-
Dissolve: Add 1 mL of high-purity DMSO to the powder.
-
Mix: Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light and store at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in cell culture medium | Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous medium. | Add the stock solution dropwise to the medium while gently vortexing or stirring to ensure rapid and even dispersion. |
| Low pH of the medium: Losartan's solubility is pH-dependent and decreases in acidic conditions. | Check the pH of your final cell culture medium. If it is below 6.0 and compatible with your experimental design, consider adjusting it to a more neutral pH. | |
| Exceeding solubility limit: The final concentration of this compound in the aqueous medium may be too high. | Prepare an intermediate dilution in a solvent mixture that is more compatible with your final medium before the final dilution. | |
| Inconsistent or unexpected experimental results | Degradation of this compound: The NO-donating moiety can be sensitive to light, temperature, and repeated freeze-thaw cycles. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Protect all solutions from light. |
| Variable NO release kinetics: The rate of NO release can be influenced by the composition of the cell culture medium. | Characterize the NO release profile of this compound in your specific experimental medium using an assay like the Griess assay. | |
| Dual signaling pathway activation: The combined effects of AT1 receptor blockade and NO-cGMP signaling may lead to complex or unexpected cellular responses. | Design experiments with appropriate controls to dissect the individual contributions of each pathway. This can include using Losartan alone, an NO donor alone, and inhibitors of the cGMP pathway (e.g., ODQ). | |
| No observable effect | Insufficient concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response study with a wider range of concentrations. |
| Rapid degradation: The compound may be degrading too quickly in your experimental setup. | Verify the stability of this compound under your specific experimental conditions. | |
| Cell type insensitivity: The cell line you are using may not express the necessary signaling components (e.g., AT1 receptors, soluble guanylate cyclase). | Confirm the expression of key target proteins in your cell line using techniques like Western blotting or qPCR. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Nitric Oxide Release (Griess Assay)
This protocol measures the amount of nitrite (a stable product of NO) in the cell culture supernatant to quantify NO release from this compound.
Materials:
-
Cell culture supernatant from this compound-treated cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM in cell culture medium)
-
96-well plate
Procedure:
-
Sample Collection: After treating cells with this compound for the desired time, collect the cell culture supernatant.
-
Standard Curve: Prepare a standard curve by adding 50 µL of each sodium nitrite standard to different wells of the 96-well plate.
-
Sample Addition: Add 50 µL of the collected cell culture supernatant to separate wells.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B to all wells and incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Quantification of Intracellular cGMP Levels
This protocol measures the intracellular accumulation of cyclic guanosine monophosphate (cGMP), a key second messenger in the NO signaling pathway.
Materials:
-
Cultured cells
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in appropriate culture plates.
-
PDE Inhibition: Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with the appropriate lysis buffer provided in the cGMP assay kit.
-
cGMP Measurement: Collect the cell lysates and measure the cGMP concentration according to the manufacturer's instructions for the chosen EIA or RIA kit.
-
Protein Quantification: Measure the total protein concentration in each lysate using a standard protein assay.
-
Normalization: Normalize the cGMP concentration to the total protein concentration for each sample.
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Losartan Treatment Improves Microvascular Endothelial Function via Nitric Oxide-Dependent Mechanisms in Women With a History of Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of NO-Donating Losartan Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitric oxide (NO)-donating losartan compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of NO-donating losartan derivatives.
Problem 1: Low Yield of the Final NO-Donating Losartan Compound
Q: My final reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of NO-donating losartan compounds can stem from several factors throughout the synthetic sequence. Here's a breakdown of potential issues and troubleshooting steps:
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Incomplete Coupling of the NO-Donor Moiety: The final step of attaching the NO-donor group to the losartan scaffold can be challenging.
-
Solution: Ensure your reaction conditions are optimized. This includes the choice of solvent, temperature, and catalyst. For instance, when coupling a furoxan moiety, the labile nature of the ring system requires mild reaction conditions to prevent decomposition[1][2]. Consider using a different coupling strategy or activating agent if yields remain low.
-
Solution: Check the purity of your starting materials. Impurities in either the losartan intermediate or the NO-donor precursor can interfere with the reaction.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: The formation of regioisomers is a common issue, particularly during the alkylation of the imidazole ring of losartan[3]. To favor the desired isomer, carefully control the reaction temperature and consider using a less reactive alkylating agent if possible. Protecting groups on the tetrazole ring, such as a trityl group, can help direct the reaction to the desired position[4][5].
-
Solution: Intermolecular dimerization of losartan intermediates can also occur, especially under acidic conditions used for deprotection. Minimizing the reaction time in acidic media can help reduce this side reaction.
-
-
Degradation of the Product: NO-donating compounds can be sensitive to light, temperature, and pH.
-
Solution: Perform the reaction and subsequent work-up protected from light. Use moderate temperatures unless the protocol specifies otherwise. During extraction and purification, use buffered solutions to maintain a stable pH.
-
-
Purification Losses: Significant amounts of the product can be lost during purification steps.
-
Solution: Optimize your chromatography conditions. If using column chromatography, experiment with different solvent systems and stationary phases to achieve better separation from impurities. Reversed-phase chromatography has been shown to be effective for purifying losartan and its impurities.
-
Problem 2: Difficulty in Purifying the Final Product
Q: I am struggling to isolate a pure sample of my NO-donating losartan derivative. What purification strategies can I employ?
A: Purification of these hybrid molecules can be complex due to the presence of multiple functional groups and potential impurities with similar polarities.
-
Chromatographic Techniques:
-
Flash Column Chromatography: This is the most common method. Experiment with a gradient elution to improve separation. A combination of non-polar (e.g., hexane, ethyl acetate) and polar (e.g., methanol, acetonitrile) solvents is often effective.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For difficult separations and to obtain high purity material, preparative RP-HPLC can be very effective.
-
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful purification technique. Test a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Dealing with Impurities:
-
Isomeric Impurities: The formation of regioisomers is a common problem in losartan synthesis. These can be difficult to separate. Careful optimization of the reaction conditions to favor the desired isomer is the best approach. If separation is necessary, RP-HPLC is often the most successful method.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you may have unreacted losartan intermediate or NO-donor precursor in your crude product. Optimize the reaction time and stoichiometry to minimize these.
-
Byproducts from Protecting Groups: If you are using protecting groups, byproducts from the deprotection step can contaminate your final product. For example, triphenylmethyl alcohol is a common byproduct when using a trityl protecting group. Ensure your work-up procedure is designed to remove these byproducts.
-
Problem 3: Instability of the Synthesized NO-Donating Compound
Q: My purified NO-donating losartan compound seems to be degrading over time. How can I improve its stability?
A: The stability of NO-donating compounds is a critical concern. The NO-donor moiety itself can be labile, and the overall molecular structure can be sensitive to environmental factors.
-
Storage Conditions:
-
Temperature: Store your compound at low temperatures, typically -20°C or -80°C, to minimize thermal decomposition.
-
Light: Protect your compound from light by storing it in amber vials or wrapping the vials in aluminum foil. Some compounds are known to be photodegradable.
-
Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
pH Sensitivity: Losartan itself has pH-dependent stability, and this can be true for its derivatives as well.
-
Solution: If you are working with the compound in solution, use buffers to maintain a stable pH. The optimal pH for stability will depend on the specific NO-donor moiety.
-
-
Structural Considerations: The rate of NO release and the stability of the compound are influenced by the chemical nature of the NO-donor group and the linker used to attach it to losartan. For example, furoxans release NO in the presence of thiols, so contact with thiol-containing reagents should be avoided during storage and handling if NO release is not desired.
Frequently Asked Questions (FAQs)
Q1: What are the most common NO-donor moieties used for creating losartan hybrids?
A1: Several NO-donor moieties have been explored for conjugation with losartan. The choice of the donor group is critical as it influences the rate and mechanism of NO release. Common examples include:
-
Organic Nitrates (e.g., -ONO2): These are classic NO donors.
-
Diazeniumdiolates (NONOates): These compounds can be tailored to release NO spontaneously or upon enzymatic activation.
-
Furoxans (1,2,5-oxadiazole-2-oxides): These are thiol-dependent NO donors, offering a degree of controlled release in a biological environment.
Q2: What protecting groups are recommended for the synthesis of NO-donating losartan?
A2: Protecting groups are often necessary to prevent unwanted side reactions at reactive sites on the losartan molecule during the synthesis.
-
Tetrazole Protection: The tetrazole ring is often protected to avoid side reactions during the alkylation of the imidazole ring. The trityl (Tr) group is a commonly used protecting group for this purpose. It can be removed under acidic conditions.
-
Hydroxyl Group Protection: The primary alcohol on the imidazole ring of losartan may need to be protected depending on the subsequent reaction conditions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.
Q3: How can I confirm the successful synthesis and purity of my NO-donating losartan compound?
A3: A combination of spectroscopic and analytical techniques is essential for characterization and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure of your compound. You should see signals corresponding to both the losartan scaffold and the attached NO-donor moiety.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-O bonds in the NO-donor moiety.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of your compound. A single, sharp peak is indicative of a pure sample. It can also be used to quantify the percentage of impurities.
Q4: Are there any specific safety precautions I should take when working with NO-donating compounds?
A4: Yes, safety is paramount.
-
Handling: Handle these compounds in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Storage: As mentioned earlier, store these compounds under appropriate conditions (cold, dark, inert atmosphere) to prevent degradation and potential release of NO gas.
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps in Losartan Synthesis
| Step | Reaction | Reagents and Conditions | Reported Yield (%) | Reference |
| 1 | N-alkylation of imidazole | 2-butyl-4-chloro-5-formylimidazole, 4'-(bromomethyl)-2-cyanobiphenyl, K₂CO₃, DMF, 40°C | ~70% | |
| 2 | Reduction of aldehyde | Intermediate from Step 1, NaBH₄, Methanol | Not specified | |
| 3 | Tetrazole formation | Cyano intermediate, NaN₃, ZnBr₂, n-BuOH, 100°C | Not specified | |
| 4 | Deprotection of Trityl group | Trityl-losartan, H₂SO₄, acetonitrile/water | 93% |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
This protocol is adapted from a sustainable synthesis approach for losartan intermediates.
-
To a solution of 2-[4-(bromomethyl)phenyl]benzonitrile (1.1 mmol) in DMF (5 mL) at ambient temperature, add 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 mmol) and K₂CO₃ (1.67 mmol).
-
Stir the resulting mixture and heat to 40°C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the mixture and perform extraction with a 1:1 mixture of ethyl acetate and hexane (3 x 15 mL).
-
Combine the organic phases, wash with water and saturated brine, and then concentrate under reduced pressure to obtain the crude product.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of NO-donating losartan compounds.
Caption: Conceptual signaling pathway of a NO-donating losartan compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Enhancing the Bioavailability of NO-Losartan A in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NO-Losartan A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies aimed at improving the oral bioavailability of this novel nitric oxide-donating compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in rats. What are the likely causes?
A1: Low and variable oral bioavailability of this compound, an ester prodrug, can stem from several factors. A primary challenge with ester prodrugs is their susceptibility to premature hydrolysis in the gastrointestinal (GI) tract by luminal and gut wall esterases. This leads to the cleavage of the NO-donating moiety before the intact drug can be absorbed into systemic circulation. Other potential causes include poor aqueous solubility limiting dissolution, and first-pass metabolism in the liver.
Q2: How can we improve the stability of this compound in our oral formulation to prevent premature degradation?
A2: Protecting this compound from the harsh environment of the GI tract is crucial. One effective strategy is the use of lipid-based formulations. Coating drug crystals with binary lipid systems, comprising a lipid and a water-soluble surfactant, can shield the ester linkage from enzymatic attack and enhance drug release.[1] This approach can also improve the solubility of lipophilic compounds.
Q3: What analytical methods are recommended for the simultaneous quantification of this compound and its parent compound, Losartan, in plasma samples?
A3: A sensitive and specific Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is the recommended approach. This technique allows for the simultaneous determination of the intact prodrug (this compound) and its active metabolite (Losartan). A validated UPLC-MS/MS method ensures accurate pharmacokinetic analysis by differentiating between the prodrug and its parent compound.[2][3][4][5]
Q4: Are there specific considerations for the synthesis and characterization of this compound that could impact its in vivo performance?
A4: Yes, the synthesis and purification of this compound are critical. The presence of impurities can affect the drug's stability, solubility, and even its toxicological profile. It is essential to have a well-characterized compound with a high degree of purity. Detailed spectroscopic analysis, including 1H NMR and mass spectrometry, is necessary to confirm the structure and purity of the synthesized this compound.
Troubleshooting Guides
Problem: Consistently low Cmax and AUC of this compound in pharmacokinetic studies.
| Potential Cause | Troubleshooting Steps |
| Premature Hydrolysis in the GI Tract | 1. Formulation Strategy: Develop a protective formulation. Consider lipid-based systems, such as self-microemulsifying drug delivery systems (SMEDDS) or solid lipid nanoparticles (SLNs), to encapsulate this compound and shield it from esterases. 2. Enteric Coating: Apply an enteric coating to the dosage form to bypass the acidic environment of the stomach and release the drug in the more neutral pH of the small intestine, where esterase activity might be different. |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to enhanced dissolution rates. 2. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to improve its solubility and dissolution. |
| High First-Pass Metabolism | 1. Route of Administration: If significant hepatic first-pass metabolism is suspected, consider alternative routes of administration for initial studies, such as intravenous or intraperitoneal, to determine the intrinsic clearance of the compound. 2. Co-administration with Inhibitors: In exploratory studies, co-administration with known inhibitors of relevant cytochrome P450 enzymes can help identify the metabolic pathways involved. |
Problem: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Dosing Technique: Ensure consistent and accurate oral gavage technique. The volume and concentration of the dosing solution should be precise for each animal. 2. Formulation Homogeneity: Ensure the formulation is homogenous and that the drug is uniformly suspended or dissolved to prevent variability in the administered dose. |
| Physiological Differences in Animals | 1. Fasting State: Standardize the fasting period for all animals before dosing, as food can significantly affect drug absorption. 2. Animal Health: Use healthy animals of a consistent age and weight range to minimize physiological variability. |
| Sample Collection and Processing Issues | 1. Standardized Blood Sampling: Collect blood samples at consistent time points and from the same site (e.g., tail vein, saphenous vein). 2. Sample Handling: Use appropriate anticoagulants and immediately process the plasma to prevent ex vivo degradation of this compound. Store samples at -80°C until analysis. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Simultaneous Quantification of this compound and Losartan
This protocol provides a general framework. Specific parameters must be optimized for your particular instrumentation and analytes.
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., a deuterated analog of Losartan or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, Losartan, and the internal standard need to be determined by direct infusion of the individual compounds.
-
Protocol 2: In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
-
Prepare Simulated Fluids:
-
Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.
-
Simulated Intestinal Fluid (SIF): pH 6.8, with pancreatin.
-
-
Incubation:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Spike the stock solution into pre-warmed SGF and SIF to a final concentration of 10 µM.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analyze the samples using the developed UPLC-MS/MS method to determine the remaining concentration of this compound.
-
Data Presentation
No specific quantitative data for this compound bioavailability in animal studies was identified in the public domain at the time of this report. The following table is a template that researchers can use to structure their own findings for comparative analysis.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Template)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | ||||
| Lipid-Based Formulation 1 | ||||
| Lipid-Based Formulation 2 |
Visualizations
References
- 1. "Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals" by Xiaowei Dong, Tao Zhang et al. [orb.binghamton.edu]
- 2. A UPLC-MS/MS method for simultaneous determination of 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin in rat plasma and its application in pharmacokinetic and absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of NO-Losartan A in cell cultures
Disclaimer: The following information is provided for research and informational purposes only. The compound "NO-Losartan A" is addressed based on the scientific principles of its constituent parts: Losartan, an angiotensin II receptor blocker, and a nitric oxide (NO) donating moiety. Specific experimental outcomes may vary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a hybrid compound that combines the therapeutic effects of Losartan with the biological actions of nitric oxide (NO). The intended mechanism of action is twofold:
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Angiotensin II Type 1 (AT1) Receptor Blockade: The Losartan component selectively and competitively blocks the AT1 receptor, inhibiting the vasoconstrictive and pro-inflammatory effects of angiotensin II.[1][2]
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Nitric Oxide (NO) Donation: The NO-donating moiety releases nitric oxide, a potent vasodilator that activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle.[3]
Q2: What are the potential "on-target" versus "off-target" effects of this compound in cell cultures?
A2:
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On-target effects are the desired pharmacological actions related to AT1 receptor blockade and NO-mediated cGMP elevation. These include vasodilation, anti-proliferative effects on vascular smooth muscle cells, and anti-inflammatory responses.
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Off-target effects are unintended cellular responses that are not mediated by AT1 receptor blockade or the canonical NO-sGC-cGMP pathway. These can arise from the NO moiety, the parent molecule, or its metabolites.[4] Off-target effects of NO can include the formation of reactive nitrogen species (RNS), S-nitrosylation of proteins, and direct interactions with other cellular components.[5]
Q3: How can I differentiate between the effects of the Losartan component and the NO-donating component in my experiments?
A3: To dissect the individual contributions of Losartan and the NO moiety, it is crucial to include the following controls in your experimental design:
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Losartan alone: This will reveal the effects solely due to AT1 receptor blockade.
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A suitable NO donor alone: Use a well-characterized NO donor with a similar NO release profile to this compound. This will help identify effects primarily driven by nitric oxide.
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Vehicle control: To account for any effects of the solvent used to dissolve the compounds.
Troubleshooting Guide
Problem 1: I am observing unexpected levels of cytotoxicity or apoptosis in my cell culture after treatment with this compound.
| Possible Cause | Recommended Solution |
| High concentrations of NO are causing cellular stress. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. Measure cell viability using assays like MTT or LDH release. |
| Formation of cytotoxic reactive nitrogen species (RNS). | Include an RNS scavenger, such as uric acid, in your culture medium to see if it mitigates the cytotoxic effects. |
| Off-target effects of the NO donor's decomposition products. | If possible, test the effects of the NO donor's byproducts (without the NO group) on your cells. |
| AT1 receptor-independent effects of Losartan. | At high concentrations, Losartan itself may induce apoptosis in certain cell types. Compare the cytotoxicity of this compound with an equimolar concentration of Losartan. |
Problem 2: this compound is not producing the expected vasodilatory or anti-proliferative effect in my vascular smooth muscle cell culture.
| Possible Cause | Recommended Solution |
| Degradation of this compound in the culture medium. | Ensure the compound is stored correctly and freshly prepared for each experiment. The stability of NO-donating compounds can be sensitive to light, temperature, and pH. |
| Low expression of soluble guanylate cyclase (sGC) in the cells. | Confirm the expression of sGC in your cell line using techniques like Western blotting or qPCR. |
| Rapid scavenging of NO in the culture medium. | The presence of certain components in the culture medium can scavenge NO. Consider using a simplified buffer system for short-term experiments to confirm the direct effects of NO. |
| Dominant proliferative signals that override the anti-proliferative effects. | Ensure that the basal proliferative rate of your cells is not excessively high. Serum starvation prior to treatment may be necessary. |
Problem 3: I am seeing high variability in my results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent NO release from this compound. | The release of NO can be influenced by factors such as pH and the presence of thiols in the medium. Standardize your cell culture conditions meticulously. |
| Differences in cell passage number or confluency. | Use cells within a narrow passage number range and ensure consistent cell seeding density and confluency at the time of treatment. |
| Variability in the biological activity of the compound. | Aliquot the compound upon receipt to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following table provides hypothetical, yet plausible, concentration ranges for observing on-target and potential off-target effects of this compound. Actual values will be cell-type and assay-dependent.
| Effect | Compound | Effective Concentration (EC50/IC50) | Target Pathway |
| On-Target | This compound | 1 - 100 nM | AT1 Receptor Blockade |
| 100 nM - 10 µM | cGMP Elevation | ||
| Off-Target | This compound | > 10 µM | S-nitrosylation of proteins |
| > 20 µM | Reactive Nitrogen Species Formation | ||
| Losartan | > 50 µM | AT1-independent apoptosis |
Experimental Protocols
Protocol 1: Assessment of On-Target cGMP Activation
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Cell Seeding: Plate vascular smooth muscle cells in a 24-well plate and grow to 80-90% confluency.
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Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (100 µM), for 30 minutes to prevent cGMP degradation.
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Treatment: Treat the cells with varying concentrations of this compound, Losartan alone, and an NO donor alone for 15-30 minutes.
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Lysis: Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit.
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Analysis: Normalize the cGMP levels to the total protein concentration in each well.
Protocol 2: Distinguishing AT1-dependent and NO-dependent Anti-proliferative Effects
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Cell Seeding: Seed cells at a low density in a 96-well plate.
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Serum Starvation: Synchronize the cells by serum-starving them for 24 hours.
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Treatment: Treat the cells with a proliferative stimulus (e.g., Angiotensin II or PDGF) in the presence or absence of:
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This compound
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Losartan
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An NO donor
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This compound + an sGC inhibitor (e.g., ODQ)
-
-
Proliferation Assay: After 24-48 hours, assess cell proliferation using a BrdU incorporation assay or by direct cell counting.
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Analysis: Compare the inhibition of proliferation across the different treatment groups to determine the relative contribution of AT1 blockade and NO signaling.
Visualizations
Caption: Signaling pathways of this compound.
Caption: A standardized experimental workflow.
Caption: Troubleshooting logic for unexpected effects.
References
- 1. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pathophysiology of Hypertension in the Absence of Nitric Oxide/Cyclic GMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adulterated effects of nitric oxide-generating donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the neuroprotective effects of various nitric oxide donor compounds in murine mixed cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refined Analytical Techniques for NO-Losartan Detection
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the detection and quantification of N-Nitroso-Losartan (NO-Losartan) and other related nitrosamine impurities in Losartan drug substances and products.
Frequently Asked Questions (FAQs)
Q1: What is NO-Losartan and why is its detection critical?
A1: N-Nitroso-Losartan (NO-Losartan) is a nitrosamine impurity that can form during the synthesis or storage of Losartan, a widely used medication for high blood pressure.[1] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake limits for these impurities, making their accurate detection and quantification essential for patient safety and regulatory compliance.[2][3]
Q2: What are the primary analytical techniques for detecting NO-Losartan?
A2: The most common and recommended techniques for detecting and quantifying NO-Losartan and other nitrosamines are highly sensitive chromatographic methods coupled with mass spectrometry.[4] Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high selectivity and sensitivity, which is necessary to detect impurities at trace levels.
Q3: What are the regulatory limits for nitrosamine impurities in Losartan?
A3: Regulatory bodies like the FDA have set acceptable intake limits for nitrosamine impurities to 26.5 ng/day. For a given drug product, this daily intake limit is used to calculate the permissible concentration in ppm (parts per million) based on the maximum daily dose of the drug. Methods developed for screening should be able to achieve a limit of quantification (LOQ) well below these established limits, often in the range of 0.005 to 0.03 ppm.
Q4: Can the high concentration of the Losartan Active Pharmaceutical Ingredient (API) interfere with the detection of trace-level impurities?
A4: Yes, the high concentration of the Losartan API can cause significant matrix effects, such as ion suppression, which can interfere with the accurate quantification of trace-level nitrosamine impurities. To mitigate this, chromatographic methods are developed to ensure the Losartan peak is well-separated from the impurity peaks. A common strategy is to use a diverter valve that sends the high-concentration API peak to waste instead of the mass spectrometer, preventing contamination and signal suppression.
Troubleshooting Guide
Q5: I am observing poor peak shape (tailing or fronting) for my NO-Losartan standard. What are the possible causes and solutions?
A5: Poor peak shape can compromise the accuracy and precision of your analysis. Here are common causes and solutions:
-
Peak Tailing:
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Cause: Secondary interactions between the analyte and the column's stationary phase, or a degraded column. This can also be caused by contamination at the head of the column.
-
Solution: Ensure the mobile phase pH is optimal for keeping the analyte in a single ionic state. If the problem persists, try backflushing the column or using a guard column. If the column is old or has been used extensively, it may need to be replaced.
-
-
Peak Fronting:
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Cause: This is typically a sign of sample overload, where the concentration of the analyte is too high for the column's capacity.
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Solution: Dilute your sample and reinject. If the peak shape becomes symmetrical, the issue was sample overload. Also, ensure your injection solvent is not significantly stronger than the mobile phase.
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Q6: My signal intensity for NO-Losartan is very low, and I'm struggling to meet the required Limit of Quantification (LOQ). How can I improve sensitivity?
A6: Low sensitivity can be a major hurdle for trace-level analysis. Consider the following steps:
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Optimize Mass Spectrometry Source: The choice of ionization source is critical. For many nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can provide a better response and lower background noise compared to Electrospray Ionization (ESI).
-
Refine MS/MS Parameters: Optimize the Multiple Reaction Monitoring (MRM) transitions for NO-Losartan. Ensure that the precursor and product ions selected are the most abundant and specific. Fine-tune the collision energy (CE) and other source parameters to maximize the signal.
-
Improve Sample Preparation: The extraction procedure must efficiently recover the analyte from the sample matrix. If recovery is low, consider a different extraction method (e.g., switching from protein precipitation to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)).
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Check Mobile Phase Composition: Ensure the mobile phase additives (e.g., formic acid, ammonium formate) are at an optimal concentration to promote analyte ionization.
Q7: The recovery of NO-Losartan from my spiked drug product samples is inconsistent and low. What should I investigate?
A7: Inconsistent and low recovery points to issues in the sample preparation and extraction steps.
-
Cause: The analyte may be binding irreversibly to the sample matrix or the extraction materials. The solubility of the analyte in the chosen solvent may also be insufficient.
-
Solution: Review your sample preparation procedure. Ensure the vortexing and shaking times are adequate for complete dissolution. Check the pH of your extraction solvent. The recovery of acidic or basic compounds can be highly dependent on pH. Evaluate different SPE cartridges or LLE solvents to find a combination that provides a higher and more consistent recovery.
Below is a troubleshooting workflow for diagnosing low analyte recovery.
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Experimental Protocols
This section provides a representative LC-MS/MS protocol synthesized from established methods for the analysis of nitrosamine impurities in Losartan.
1. Sample Preparation (for Losartan Drug Substance)
-
Accurately weigh 100 mg (± 2mg) of the Losartan Potassium drug substance into a 15 mL centrifuge tube.
-
Add 5 mL of the sample diluent (e.g., methanol or a suitable solvent mixture).
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Vortex the tube for 2 minutes to ensure the substance is fully dispersed.
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Place the sample on a mechanical shaker at 450 rpm for 40 minutes.
-
Centrifuge the sample at 5000 rpm for 10 minutes to pelletize any undissolved excipients.
-
Filter the supernatant using a 0.2 µm nylon syringe filter directly into an LC-MS vial.
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Inject the sample into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
The following diagram illustrates a typical workflow for the analysis.
Caption: General experimental workflow for NO-Losartan analysis.
LC & MS Conditions:
| Parameter | Typical Value / Condition | Reference(s) |
| LC System | ACQUITY UPLC I-Class or equivalent | |
| Column | Zorbax Eclipse Plus Phenyl-Hexyl or Atlantis Premier BEH C18 AX | |
| Mobile Phase | Gradient elution using a combination of an aqueous phase (e.g., 0.1% Formic Acid in water) and an organic phase (e.g., Acetonitrile/Methanol). | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Column Temperature | 30 - 40 °C | |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S micro, Agilent 6470) | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions | Specific precursor -> product ion transitions must be optimized for NO-Losartan and other target nitrosamines. |
Quantitative Method Performance Data
The tables below summarize the performance of various published analytical methods for Losartan and its impurities, providing a benchmark for laboratory results.
Table 1: Linearity and Range
| Analyte(s) | Technique | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference(s) |
| NDMA, NDEA, NMBA | UPLC-MS/MS | 0.5 - 100 | > 0.997 | |
| Losartan | HPLC-UV | 5 - 300 | - | |
| Losartan and its active metabolite | LC-MS/MS | 0.5 - 2500 | > 0.999 | |
| Losartan and its active metabolite | LC-MS/MS | 2.5 - 3000 | > 0.9993 | |
| Losartan Potassium | RP-HPLC | 50 - 100,000 | 0.9999 | |
| Losartan and Ramipril | RP-HPLC | 40 - 100,000 (LRT) | - |
Table 2: Sensitivity (LOD & LOQ)
| Analyte(s) | Technique | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |
| NDMA, NDEA, NMBA | UPLC-MS/MS | - | 0.5 | |
| Losartan | HPLC-UV | 2 | 5 | |
| Losartan and its active metabolite | LC-MS/MS | 0.1 - 0.2 | 0.5 | |
| Losartan and Spironolactone | HPLC-DAD | 70 (LRT) | - | |
| Losartan and Hydrochlorothiazide | RP-HPLC | 1.78 (LRT) | 5.39 (LRT) |
Table 3: Method Recovery
| Analyte(s) | Technique | Sample Matrix | Recovery (%) | Reference(s) |
| NDMA, NDEA, NMBA | UPLC-MS/MS | Drug Substance | 70.7 - 116.0 | |
| Losartan and its active metabolite | LC-MS/MS | Human Plasma | 70.4 - 88.7 | |
| Losartan and its active metabolite | LC-MS/MS | Human Plasma | 94.1 - 99.9 | |
| Losartan Potassium | RP-HPLC | Tablet | 100.1 - 101.2 | |
| Losartan and related impurities | HPLC-UV | Tablet | 97.0 - 103.0 |
References
Technical Support Center: Enhancing Aqueous Solubility of NO-Sartan Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with nitric oxide (NO)-donating sartan derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing very low aqueous solubility with our synthesized NO-sartan derivative. Is this expected?
A1: Yes, it is expected that NO-sartan derivatives may exhibit poor aqueous solubility. The addition of a lipophilic NO-donor moiety to the parent sartan molecule can increase its molecular weight and lipophilicity, often leading to reduced solubility in aqueous solutions. Studies on novel bioactive hybrid compounds frequently report limited aqueous solubility.[1]
Q2: Our NO-sartan derivative precipitates when we dilute our DMSO stock solution into aqueous buffer for in-vitro assays. What is causing this and how can we prevent it?
A2: This phenomenon, often termed "solvent shock," occurs when a drug that is soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it is less soluble, causing it to precipitate. To mitigate this, you can try the following:
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Slower Addition: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring to allow for more gradual mixing.
-
Intermediate Dilution: Create an intermediate dilution in a co-solvent mixture (e.g., ethanol/water) before the final dilution into the aqueous buffer.
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pH Adjustment: The solubility of sartan derivatives is often pH-dependent. Ensure the pH of your final aqueous medium is in a range that favors the ionized, more soluble form of your compound.
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Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F68) in the aqueous buffer can help to maintain the solubility of the compound.
Q3: What are the primary strategies for improving the aqueous solubility of our lead NO-sartan candidate for pre-clinical studies?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like NO-sartan derivatives. The most common approaches include:
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Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) to increase solubility.
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pH Modification: Adjusting the pH of the formulation to ensure the NO-sartan derivative is in its ionized, more soluble state.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level to improve wettability and dissolution.
-
Complexation with Cyclodextrins: Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin to form a more water-soluble inclusion complex.
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Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range (nanosuspension) to increase the surface area and dissolution velocity.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS).
Q4: How do we choose the most suitable solubility enhancement technique for our specific NO-sartan derivative?
A4: The selection of an appropriate technique depends on several factors, including the physicochemical properties of your NO-sartan derivative (e.g., pKa, logP, melting point), the desired dosage form (e.g., oral, parenteral), and the intended application (e.g., in vitro screening, in vivo efficacy studies). A systematic approach involving preliminary screening of different methods is recommended.
Troubleshooting Guides
Table 1: Troubleshooting Common Solubility Issues in Laboratory Experiments
| Issue | Potential Cause | Recommended Action |
| Precipitation in cell culture media | Exceeding solubility limit; pH of the media. | 1. Determine the maximum soluble concentration in the specific media. 2. Use a co-solvent, but keep the final concentration low (<0.5%) to avoid cell toxicity. 3. Adjust the pH of the media if the experimental design allows. |
| Inconsistent results in biological assays | Poor solubility leading to variable effective concentrations. | 1. Visually inspect for any precipitation. 2. Filter the solution before use. 3. Employ a validated formulation strategy (e.g., cyclodextrin complexation) to ensure consistent solubility. |
| Low oral bioavailability in animal studies | Poor dissolution in the gastrointestinal tract. | 1. Consider formulation approaches like solid dispersions or nanosuspensions to improve the dissolution rate. 2. Investigate the effect of pH on solubility to understand its behavior in different segments of the GI tract. |
Quantitative Data Summary
Direct quantitative solubility data for specific NO-sartan derivatives is limited in publicly available literature. However, the following table provides solubility data for parent sartan compounds, which can serve as a baseline for understanding the solubility challenges.
Table 2: Aqueous Solubility of Selected Sartan Drugs
| Drug | BCS Class | Aqueous Solubility | Conditions |
| Losartan Potassium | II | Sparingly soluble | pH-dependent |
| Valsartan | III | Poorly soluble | pH-dependent |
| Irbesartan | II | Practically insoluble | pH-dependent |
| Azilsartan | II | Poorly soluble | - |
| Telmisartan | II | Practically insoluble | pH-dependent |
Note: The addition of an NO-donor moiety is likely to further decrease the aqueous solubility compared to the parent sartan.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of a NO-Sartan Derivative using the Solvent Evaporation Method
Objective: To enhance the dissolution rate of a poorly water-soluble NO-sartan derivative by preparing a solid dispersion with a hydrophilic polymer.
Materials:
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NO-sartan derivative
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or other suitable volatile solvent)
-
Distilled water
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Rotary evaporator
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Mortar and pestle
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Sieves (e.g., 100 mesh)
Methodology:
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh the NO-sartan derivative and PVP K30 in a 1:2 drug-to-polymer ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
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-
Drying and Pulverization:
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Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Scrape the solid dispersion from the flask.
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Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
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Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
-
Characterization:
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Perform a dissolution study comparing the prepared solid dispersion to the pure NO-sartan derivative in a suitable buffer (e.g., phosphate buffer pH 6.8).
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Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
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Protocol 2: Preparation of a Nanosuspension of a NO-Sartan Derivative by the Antisolvent Precipitation Method
Objective: To increase the surface area and dissolution velocity of a NO-sartan derivative by reducing its particle size to the nanometer range.
Materials:
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NO-sartan derivative
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Suitable solvent in which the drug is soluble (e.g., acetone, ethanol)
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Antisolvent (e.g., water) containing a stabilizer
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Stabilizer (e.g., Poloxamer 188, HPMC)
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Magnetic stirrer
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High-speed homogenizer or sonicator
Methodology:
-
Preparation of the Organic Solution:
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Dissolve the NO-sartan derivative in a suitable organic solvent to prepare a saturated or near-saturated solution.
-
-
Preparation of the Aqueous Phase:
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Dissolve the stabilizer (e.g., 0.5% w/v Poloxamer 188) in the antisolvent (water) with continuous stirring.
-
-
Precipitation:
-
Slowly inject the organic solution of the drug into the aqueous stabilizer solution under high-speed homogenization or sonication.
-
The rapid mixing will cause the drug to precipitate as nanoparticles.
-
-
Solvent Removal and Concentration:
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Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting aqueous suspension is the nanosuspension.
-
-
Characterization:
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Determine the particle size and size distribution of the nanosuspension using Dynamic Light Scattering (DLS).
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Evaluate the dissolution rate of the nanosuspension compared to the unprocessed drug.
-
Visualizations
Caption: Conceptual structure of an NO-sartan derivative and its in vivo activation.
Caption: Workflow for addressing poor solubility of NO-sartan derivatives.
References
Technical Support Center: Stability Testing of NO-Losartan A Formulations
Disclaimer: Currently, there is a lack of publicly available stability data specifically for a compound designated as "NO-Losartan A". Therefore, this technical support guide has been developed by combining established knowledge of losartan stability with general principles and analytical methods applicable to nitric oxide (NO)-donating compounds. The information provided should be used as a general guideline and may require adaptation for the specific formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for an this compound formulation?
A1: Degradation of this compound is likely to involve pathways affecting both the parent losartan molecule and the nitric oxide donor moiety. For the losartan portion, oxidative and photolytic degradation are significant pathways.[1][2] The imidazole ring of losartan is susceptible to destruction upon exposure to light and oxygen.[1] Oxidative stress can also lead to the formation of N-hydroxylosartans.[2] For the NO-donor moiety, hydrolysis is a common degradation pathway, leading to the premature release of nitric oxide. The specific degradation pathway will depend on the chemical nature of the NO-donor group.
Q2: What are the key analytical techniques for monitoring the stability of this compound?
A2: A comprehensive stability program for this compound should employ methods to quantify the intact drug, its degradation products, and the release of nitric oxide. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying losartan and its degradation products.[3] For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective. To measure the release of nitric oxide, indirect methods such as the Griess assay, which measures nitrite (a stable product of NO oxidation), or direct methods like chemiluminescence can be used.
Q3: What are common formulation challenges that can impact the stability of this compound?
A3: Formulating a stable NO-donating drug like this compound presents several challenges. Moisture sensitivity is a primary concern, as water can lead to the hydrolysis of the NO-donor group and potentially the degradation of losartan itself. Excipient compatibility is also critical; some excipients can act as photosensitizers or contain impurities that accelerate degradation. Furthermore, the physical properties of the drug substance, such as particle size and crystal form, can influence dissolution and stability.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency (Assay Value of this compound Decreasing)
| Potential Cause | Troubleshooting Steps |
| Hydrolytic degradation of the NO-donor moiety | - Control the moisture content in the formulation and storage environment. - Use packaging with high moisture barrier properties. - Evaluate the use of desiccants in the packaging. |
| Oxidative degradation of the losartan moiety | - Consider the inclusion of an antioxidant in the formulation. - Protect the formulation from exposure to oxygen by using inert gas blanketing during manufacturing and packaging. |
| Photodegradation | - Protect the formulation from light at all stages of manufacturing, storage, and handling. - Use opaque or UV-protective packaging. |
| Incompatible excipients | - Conduct thorough excipient compatibility studies. - Screen excipients for reactive impurities. |
Issue 2: Unexpected Peaks in the HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Formation of losartan-related degradation products | - Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm the stability-indicating nature of the HPLC method. - Use LC-MS/MS to identify the structure of the unknown peaks. |
| Degradation of the NO-donor moiety | - The degradation products may not be chromophoric. Use alternative detection methods like a universal detector (e.g., Charged Aerosol Detector) or LC-MS. |
| Excipient degradation or interaction | - Analyze a placebo formulation stored under the same stability conditions to identify any peaks originating from the excipients. |
Issue 3: Inconsistent Nitric Oxide Release Profile
| Potential Cause | Troubleshooting Steps |
| Premature release of NO due to instability | - Review the formulation for sources of moisture or other triggers for NO release. - Ensure proper control of the manufacturing process to prevent premature degradation. |
| Inaccurate measurement of NO release | - Validate the analytical method for NO detection (e.g., Griess assay, chemiluminescence). - Ensure the sampling and analysis conditions do not artificially induce NO release. |
| Variability in the drug substance properties | - Characterize the solid-state properties (polymorphism, particle size) of the this compound active pharmaceutical ingredient (API) as these can affect dissolution and NO release. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Losartan
| Stress Condition | Reagent/Condition | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 7 days | < 1% | |
| Base Hydrolysis | 0.1 M NaOH | 7 days | < 1% | |
| Oxidation | 3% H₂O₂ | 7 days | ~10% | |
| Thermal | 70°C | 14 days | Minor degradation | |
| Photolytic | UV/Visible light | Not specified | Significant degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Losartan and its Degradation Products
This protocol is a general guideline based on published methods for losartan analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare sample solutions of the this compound formulation at a similar concentration.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Forced Degradation Study:
-
Expose the this compound formulation to stress conditions as outlined in Table 1.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to the target concentration for HPLC analysis.
-
Analyze the stressed samples to assess for degradation and to ensure that the degradation products are well-resolved from the main peak.
-
Protocol 2: Griess Assay for Indirect Quantification of Nitric Oxide Release
This protocol is a standard method for the indirect measurement of NO release by quantifying nitrite.
-
Reagent Preparation:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.
-
Nitrite Standard Curve: Prepare a series of sodium nitrite standards of known concentrations.
-
-
Sample Collection:
-
Incubate the this compound formulation in a relevant physiological buffer at 37°C.
-
At various time points, collect aliquots of the incubation medium.
-
-
Assay Procedure:
-
Add the Griess reagent to the collected samples and standards.
-
Allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the absorbance of the samples and standards at approximately 540 nm using a spectrophotometer.
-
Quantify the amount of nitrite in the samples by comparing their absorbance to the nitrite standard curve. This will be indicative of the amount of NO released.
-
Visualizations
Caption: Experimental workflow for a typical stability study.
References
- 1. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Delivery of NO-Losartan
This guide provides troubleshooting advice and frequently asked questions for researchers working on the in vivo delivery of NO-Losartan, a nitric oxide (NO)-donating derivative of the angiotensin II receptor blocker, Losartan.
Frequently Asked Questions (FAQs)
Q1: What is NO-Losartan and what is its primary mechanism of action?
A1: NO-Losartan is a compound that combines the therapeutic actions of Losartan with the vasodilatory and signaling properties of nitric oxide (NO). The Losartan moiety acts as a selective antagonist of the angiotensin II receptor type 1 (AT1), which inhibits the renin-angiotensin system, leading to vasodilation and a decrease in blood pressure.[1][2][3] The appended NO-donating group releases nitric oxide, which contributes to further vasodilation and may have additional anti-proliferative and anti-inflammatory effects through cGMP-mediated signaling pathways.
Q2: What are the main challenges in the in vivo delivery of NO-Losartan?
A2: As a hydrophobic derivative, NO-Losartan likely exhibits poor aqueous solubility.[4][5] This presents several challenges for in vivo administration, including:
-
Difficulty in preparing stable and homogenous formulations for injection.
-
Risk of precipitation of the compound in the bloodstream upon intravenous administration, potentially leading to embolism.
-
Low and variable oral bioavailability due to poor dissolution in the gastrointestinal tract.
-
Rapid metabolism and clearance, which may necessitate specialized delivery systems for sustained therapeutic effect.
Q3: What solvents or vehicle systems are recommended for in vivo administration of NO-Losartan?
A3: Due to its hydrophobic nature, a multi-component vehicle system is often necessary. A common starting point is a ternary system known as "SBE," which consists of Solutol HS 15 (a non-ionic solubilizer), buffered ethanol, and saline. Other options include formulating the compound in lipid-based systems, such as liposomes or nanoemulsions, which can improve solubility and in vivo stability. It is crucial to perform pilot studies to assess the tolerability and stability of any chosen vehicle system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of NO-Losartan during formulation preparation. | The compound has low solubility in the chosen vehicle. | 1. Gently warm the vehicle during dissolution.2. Use a co-solvent system (e.g., DMSO, PEG 400) at a low, non-toxic concentration.3. Increase the proportion of the solubilizing agent in your formulation.4. Explore alternative formulations like nanosuspensions or lipid-based carriers. |
| Inconsistent or low drug exposure (AUC) in pharmacokinetic studies. | Poor oral bioavailability or rapid clearance. | 1. For oral administration, consider formulation strategies like solid dispersions with polymers to enhance dissolution.2. For intravenous administration, consider using nanocarriers to protect the drug from rapid metabolism and clearance.3. Verify the stability of the compound in the formulation and under physiological conditions. |
| High variability in therapeutic response between experimental subjects. | Inconsistent drug administration or formulation instability. | 1. Ensure precise and consistent administration technique (e.g., injection volume, rate).2. Prepare fresh formulations for each experiment to avoid degradation.3. Check for any signs of precipitation in the formulation before each administration. |
| Adverse events in animals post-injection (e.g., distress, lethargy). | Vehicle toxicity or precipitation of the compound in vivo. | 1. Run a vehicle-only control group to assess the tolerability of the formulation components.2. Reduce the concentration of organic co-solvents (e.g., ethanol, DMSO) to the lowest effective level.3. Decrease the injection rate to allow for slower dilution of the formulation in the bloodstream. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for IV Injection
This protocol describes a method to prepare a nanosuspension of a hydrophobic compound like NO-Losartan for intravenous administration.
Materials:
-
NO-Losartan
-
Poloxamer 188 (stabilizer)
-
Sterile water for injection
-
High-pressure homogenizer or sonicator
Method:
-
Prepare a 1% (w/v) solution of Poloxamer 188 in sterile water.
-
Disperse 10 mg of NO-Losartan in 10 mL of the Poloxamer 188 solution.
-
Homogenize the suspension using a high-pressure homogenizer at 20,000 psi for 10-15 cycles, or sonicate on ice until a uniform, translucent suspension is achieved.
-
Aseptically filter the nanosuspension through a 0.22 µm syringe filter to ensure sterility.
-
Characterize the particle size and distribution using dynamic light scattering (DLS) to ensure it is within the desired range for IV injection (typically < 200 nm).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of NO-Losartan.
Procedure:
-
Administer the NO-Losartan formulation to the study animals (e.g., rats, mice) via the desired route (e.g., oral gavage, intravenous injection).
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples (approx. 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of NO-Losartan and its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for different NO-Losartan formulations to illustrate how different delivery methods can be compared.
Table 1: Pharmacokinetic Parameters of NO-Losartan in Rats Following a Single 10 mg/kg Dose
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | Oral | 150 ± 35 | 2.0 | 450 ± 90 | 5 |
| Solid Dispersion | Oral | 600 ± 120 | 1.0 | 1800 ± 300 | 20 |
| Nanosuspension | IV | 2500 ± 400 | 0.1 | 9000 ± 1100 | 100 (Reference) |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway of NO-Losartan
References
- 1. Losartan - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Technical Support Center: Managing Unexpected Vasodilation with NO-Losartan A
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing NO-Losartan A in animal models and may encounter unexpected or excessive vasodilation. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to address these challenges.
Troubleshooting Guide: Unexpected Vasodilation
This guide addresses specific issues related to excessive or unexpected vasodilation and hypotension during in vivo experiments with this compound, presented in a question-and-answer format for clarity.
Q1: We observed a more significant and rapid drop in blood pressure than anticipated after administering this compound. What are the potential causes?
A1: An unexpectedly severe hypotensive response to this compound can stem from several factors related to its dual mechanism of action and experimental variables.
-
Synergistic Hypotensive Effect: this compound is a hybrid compound that combines the vasodilatory effects of a nitric oxide (NO) donor with the angiotensin II type 1 (AT1) receptor blockade of losartan. The simultaneous relaxation of vascular smooth muscle by NO and the inhibition of angiotensin II-mediated vasoconstriction can lead to a potent synergistic or additive hypotensive effect that may be greater than the sum of the individual components.
-
Dose and Formulation:
-
Dose Calculation Error: It is crucial to double-check all dose calculations, including animal body weight, drug concentration, and administration volume.
-
Formulation Issues: Ensure the compound is fully dissolved and stable in the chosen vehicle. Poor solubility or precipitation can lead to inaccurate dosing. The rate of NO release can vary between different NO-sartan compounds.[1]
-
-
Animal Model Sensitivity:
-
Species and Strain Differences: Different animal species and strains can have varying sensitivities to vasodilators and angiotensin II receptor blockers.
-
Anesthesia: Anesthetic agents, such as isoflurane or ketamine, can themselves cause vasodilation and hypotension, potentially potentiating the effect of this compound.[2]
-
Q2: How can we mitigate the risk of severe hypotension when starting experiments with this compound?
A2: A cautious and systematic approach is recommended to minimize the risk of severe hypotension in your animal models.
-
Dose-Response Study: It is highly advisable to conduct a pilot dose-response study with a small number of animals. This will help determine the optimal therapeutic window and identify the dose that achieves the desired effect without causing excessive hypotension.
-
Staggered Dosing: Instead of administering the full dose as a single bolus, consider a staggered or escalating dose administration protocol. This allows for a more gradual onset of action and can help prevent a sudden, sharp drop in blood pressure.
-
Appropriate Anesthesia: If anesthesia is required for your experimental procedures, select an agent with minimal cardiovascular depressant effects. The depth of anesthesia should be carefully monitored and adjusted throughout the experiment.
-
Physiological Monitoring: Implement continuous and direct blood pressure monitoring. The gold standard for this is implantable radio-telemetry, which allows for measurements in conscious, unrestrained animals.[3][4] If this is not feasible, direct arterial catheterization provides accurate real-time data in anesthetized animals.
Q3: What immediate actions should be taken if an animal experiences a critical drop in blood pressure?
A3: If a critical hypotensive event occurs, prompt intervention is crucial to stabilize the animal.
-
Discontinue Drug Administration: Immediately cease the administration of this compound.
-
Fluid Resuscitation: Administer an intravenous bolus of a warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to increase intravascular volume. A typical starting dose in rats is 10-20 mL/kg administered over 15 minutes.
-
Vasopressor Support: If hypotension persists despite fluid resuscitation, the use of a vasopressor may be necessary.
-
Phenylephrine: An alpha-1 adrenergic agonist that causes vasoconstriction.
-
Dopamine: Exhibits dose-dependent effects, with higher doses leading to vasoconstriction.
-
Norepinephrine: A potent vasoconstrictor that can be used for severe, unresponsive hypotension.[4]
-
-
Supportive Care: It is essential to maintain the animal's body temperature and ensure adequate oxygenation throughout the stabilization process.
Data Summary: Vasopressor Support for Drug-Induced Hypotension
| Vasopressor | Mechanism of Action | Typical Dose Range (Rodents) | Notes |
| Phenylephrine | α1-adrenergic agonist (vasoconstriction) | 1-10 µg/kg IV bolus | This vasopressor has a rapid onset and a short duration of action. |
| Dopamine | Dose-dependent adrenergic effects | 5-20 µg/kg/min IV infusion | Higher doses are required to achieve a vasoconstrictive effect. |
| Norepinephrine | Potent α1-adrenergic agonist | 0.1-2 µg/kg/min IV infusion | This agent is typically reserved for cases of severe and unresponsive hypotension. |
Note: These are general dose ranges and should be optimized for the specific experimental conditions and animal model.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of action of this compound that leads to vasodilation?
A: this compound is a pharmacodynamic hybrid that possesses two distinct vasodilatory mechanisms. Firstly, the losartan component is an angiotensin II receptor blocker (ARB) that competitively inhibits the binding of angiotensin II to the AT1 receptor. This action blocks the potent vasoconstrictor effects of angiotensin II. Secondly, the "NO" component is a nitric oxide-donating moiety. Nitric oxide is a potent endogenous vasodilator that activates guanylate cyclase in vascular smooth muscle cells. This leads to increased levels of cyclic guanosine monophosphate (cGMP) and the subsequent relaxation of blood vessels. The combination of these two mechanisms results in a powerful vasodilatory effect.
Q: Are there any known off-target effects of this compound that could contribute to unexpected vasodilation?
A: While the primary mechanism of action is well-defined, the potential for off-target effects always exists with novel chemical entities. The NO-releasing moiety could potentially interact with other signaling pathways involved in the regulation of vascular tone. However, the most probable cause of a greater-than-expected vasodilatory response is the synergistic interaction between AT1 receptor blockade and NO-mediated vasodilation.
Q: What is the best method for monitoring blood pressure in small animal models during this compound administration?
A: For the most accurate and continuous data, implantable radio-telemetry is considered the gold standard for blood pressure monitoring in small animal models. This technique allows for the measurement of blood pressure in conscious, freely moving animals, thereby avoiding the confounding effects of anesthesia and restraint. If telemetry is not a feasible option, direct arterial catheterization connected to a pressure transducer provides continuous and accurate measurements in anesthetized animals. While non-invasive tail-cuff methods can be used for intermittent measurements, they are generally less accurate and can be influenced by the stress of handling and restraint.
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring via Carotid Artery Catheterization in a Rat Model
-
Anesthesia: Anesthetize the rat using an appropriate and approved anesthetic protocol (e.g., isoflurane inhalation). The depth of anesthesia should be monitored throughout the surgical procedure.
-
Surgical Preparation: Place the animal in a supine position on a heated surgical board to maintain body temperature. Make a midline incision in the neck to expose the trachea and the common carotid arteries.
-
Catheter Implantation: Carefully isolate the left common carotid artery. Ligate the distal end of the artery and place a loose suture proximally. Make a small incision in the artery and insert a saline-filled polyethylene catheter. Secure the catheter in place with the proximal suture.
-
Transducer Connection: Connect the arterial catheter to a pressure transducer that is linked to a data acquisition system. It is critical to ensure that there are no air bubbles in the line.
-
Data Recording: Continuously record the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate before, during, and after the administration of this compound.
Protocol 2: Intravenous (IV) Tail Vein Administration of this compound in a Mouse Model
-
Animal Preparation: To induce vasodilation of the tail veins, warm the mouse using a heating pad or a heat lamp. The temperature should be carefully monitored to avoid overheating the animal.
-
Restraint: Place the mouse in a suitable restraint device to secure the animal and provide clear access to the tail.
-
Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with 70% ethanol can aid in the visualization of the vein.
-
Injection: Using a sterile 27-30 gauge needle attached to a syringe containing the this compound solution, carefully insert the needle into the distal portion of the tail vein with the bevel facing upwards.
-
Administration: Slowly inject the solution. If resistance is felt or a subcutaneous bleb forms, the needle is not correctly positioned in the vein and should be repositioned.
-
Post-Injection: Following a successful administration, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Troubleshooting workflow for managing severe hypotension.
Caption: Experimental workflow for blood pressure monitoring.
References
- 1. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 4. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of Antihypertensive Therapy: A Comparative Analysis of NO-Losartan and Losartan
For Researchers, Scientists, and Drug Development Professionals
The management of hypertension, a cornerstone of cardiovascular disease prevention, is continuously evolving. While Angiotensin II Receptor Blockers (ARBs) like Losartan have been a mainstay of treatment, novel therapeutic strategies are emerging. One such strategy involves the creation of hybrid molecules that couple an established ARB with a nitric oxide (NO)-donating moiety. This guide provides a detailed, objective comparison of these emerging NO-donating Losartan compounds, referred to broadly as NO-Losartan, with the conventional ARB, Losartan, in the context of controlling high blood pressure.
Executive Summary
This guide synthesizes preclinical data on a representative NO-Losartan compound and extensive clinical data on Losartan to offer a comparative overview of their efficacy and mechanisms of action. Losartan, an established AT1 receptor antagonist, effectively lowers blood pressure by blocking the vasoconstrictive effects of angiotensin II. NO-Losartan compounds are designed to augment this effect by additionally providing the vasodilatory benefits of nitric oxide. While preclinical data for certain NO-Losartan derivatives show promise, the translation of these findings to clinical efficacy requires further investigation, especially in light of some studies with other NO-donating ARBs that have shown unexpected outcomes.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data on the effects of a representative NO-Losartan compound from preclinical studies and Losartan from human clinical trials on blood pressure. It is crucial to note that the NO-Losartan data is from animal models and not directly comparable to human clinical trial data for Losartan.
Table 1: Comparative Antihypertensive Efficacy
| Parameter | NO-Losartan (Compound 4a - Preclinical) | Losartan (Clinical) |
| Blood Pressure Reduction (Systolic/Diastolic) | Similar to reference AT1 blocking drugs in animal models[1] | Significant reductions (P≤.01) in trough and peak supine SBPs and DBPs compared with placebo[2] |
| Dosing | Investigational | Once-daily dosing is appropriate[2] |
Table 2: Pharmacological Properties
| Property | NO-Losartan (General) | Losartan |
| Mechanism of Action | Dual: AT1 receptor antagonist and NO donor[1] | Selective AT1 receptor antagonist[3] |
| Key Metabolite | Dependent on specific NO-donor moiety | E-3174 (active metabolite, more potent than Losartan) |
| Additional Effects | Potential for antiplatelet and anti-ischemic properties | Reduces risk of stroke in patients with hypertension and left ventricular hypertrophy |
Experimental Protocols
Understanding the methodologies behind the data is critical for its interpretation.
Preclinical Evaluation of NO-Losartan (Compound 4a)
The antihypertensive effects of compound 4a, a specific NO-Losartan derivative, were evaluated in a preclinical setting.
-
Animal Model: The specific animal model used (e.g., spontaneously hypertensive rats) is a standard model for hypertension research.
-
Drug Administration: Compound 4a was administered to the animal models, likely via oral gavage or intravenous injection, at various doses to determine its efficacy and dose-response relationship.
-
Blood Pressure Measurement: Blood pressure was monitored continuously or at frequent intervals using methods such as tail-cuff plethysmography or indwelling arterial catheters.
-
Comparison Groups: The effects of compound 4a were compared against a placebo control group and a group receiving a standard AT1 receptor blocker (like Losartan) or an ACE inhibitor.
-
Additional Assessments: Further pharmacological investigations included assessments of cardiac antihypertrophic effects, anti-ischemic cardioprotective properties, and antiplatelet effects.
Clinical Evaluation of Losartan
The efficacy of Losartan in human subjects has been established through numerous randomized, double-blind, placebo-controlled clinical trials.
-
Study Population: Participants typically include adults with mild to moderate essential hypertension.
-
Study Design: A common design involves a placebo lead-in period followed by randomization to receive either Losartan at various doses (e.g., 50 mg, 100 mg), placebo, or another active comparator (e.g., enalapril).
-
Blood Pressure Monitoring: Supine and standing blood pressure are measured at trough (24 hours post-dose) and peak (e.g., 6 hours post-dose) time points.
-
Duration of Treatment: The treatment period typically lasts for several weeks to months to assess both the acute and long-term effects on blood pressure.
-
Safety and Tolerability: Adverse events are systematically recorded and compared across treatment groups.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and a typical experimental workflow.
Caption: Dual mechanism of NO-Losartan.
Caption: Typical preclinical evaluation workflow.
Discussion and Future Directions
The concept of creating hybrid molecules like NO-Losartan is a promising strategy in the development of novel antihypertensive agents. The dual mechanism of action—AT1 receptor blockade and nitric oxide donation—has the potential to offer enhanced blood pressure control and additional cardiovascular benefits. The preclinical data for compound 4a suggests that this approach can yield compounds with efficacy comparable to existing treatments in animal models.
However, it is crucial to approach these findings with a degree of caution. A study on an NO-donating derivative of another ARB, Olmesartan (Olm-NO), yielded unexpected results. Instead of enhancing the blood pressure-lowering effect, the addition of the NO-donor moiety appeared to cancel it out in an angiotensin II-induced hypertension mouse model. This suggests that the interaction between the ARB core and the NO-donating group can be complex and may not always lead to the desired synergistic effect.
Losartan, on the other hand, has a well-established and predictable efficacy and safety profile based on extensive clinical trials in large patient populations. Its mechanism of action is well-understood, and its therapeutic benefits in hypertension and related conditions are clinically proven.
References
A Comparative In Vitro Efficacy Analysis of Nitric Oxide-Donating Sartan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of various nitric oxide (NO)-donating sartan derivatives, a novel class of pharmacodynamic hybrids designed for enhanced cardiovascular therapeutic potential. These agents combine the angiotensin II type 1 (AT1) receptor blocking activity of traditional sartans with the vasodilatory and other beneficial effects of nitric oxide. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the relevant biological pathways to facilitate objective comparison and inform future research and development.
Data Summary: In Vitro Pharmacological Parameters
The following tables summarize the key in vitro pharmacological parameters for representative NO-sartan derivatives and their parent sartan compounds. The data has been compiled from various studies to provide a comparative perspective.
Table 1: Comparative AT1 Receptor Antagonism of NO-Losartan Derivatives and Parent Compound
| Compound | pA2 Value | AT1 Receptor Affinity (IC50) | Antagonism Type | Reference Tissue/Cell Line |
| Losartan | 8.25 | ~19 nM | Competitive | Rabbit Aorta |
| NO-Losartan (Compound 2a) | Similar to Losartan | Not explicitly quantified | Competitive | Not specified |
| NO-Losartan (Compound 2b) | Similar to Losartan | Not explicitly quantified | Competitive | Not specified |
| EXP3174 (Active metabolite of Losartan) | 8.25 | ~1 nM | Non-competitive | Rabbit Aorta |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Comparative Vasorelaxant Effects of NO-Losartan Derivatives
| Compound | Vasorelaxant Potency (EC50) | Maximal Relaxation (%) | Reference Tissue |
| NO-Losartan (Compound 2a) | Potent vasorelaxing effects | Not specified | Not specified |
| NO-Losartan (Compound 2b) | Potent vasorelaxing effects | Not specified | Not specified |
Table 3: Comparative AT1 Receptor Binding Affinities of Parent Sartans
| Compound | pKi Value | Rank Order of Affinity | Reference Cell Line |
| Candesartan | 8.61 ± 0.21 | 1 | COS-7 cells |
| Telmisartan | 8.19 ± 0.04 | 2 | COS-7 cells |
| Valsartan | 7.65 ± 0.12 | 3 | COS-7 cells |
| Losartan | 7.17 ± 0.07 | 4 | COS-7 cells |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand to a receptor. A higher pKi value indicates a higher affinity.[1]
Key Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
AT1 Receptor Binding Assay
This assay determines the affinity of the test compounds for the AT1 receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor are cultured in appropriate media.
-
Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Radioligand Binding:
-
Membrane preparations are incubated with a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-angiotensin II) and varying concentrations of the test compound (NO-sartan derivative or parent sartan).
-
The incubation is carried out at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Vasorelaxation Assay
This assay assesses the ability of the test compounds to relax pre-contracted arterial rings.
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adhering connective and adipose tissue, and cut into rings of 2-3 mm in length.
-
The endothelial layer may be mechanically removed in some rings to assess endothelium-independent vasorelaxation.
-
-
Isometric Tension Recording:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings, and they are allowed to equilibrate.
-
-
Experimental Procedure:
-
The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (KCl). The presence or absence of a functional endothelium is confirmed using acetylcholine.
-
The aortic rings are pre-contracted with an agonist such as phenylephrine or angiotensin II to induce a stable contraction.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (NO-sartan derivative) to the organ bath.
-
-
Data Analysis:
-
The relaxant responses are expressed as a percentage of the pre-contraction induced by the agonist.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curves.
-
Quantification of Nitric Oxide (NO) Release
The Griess assay is a common method for the indirect measurement of NO release by quantifying its stable breakdown product, nitrite.
-
Sample Preparation:
-
The NO-sartan derivative is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific concentration.
-
The solution is incubated at 37°C for various time points to allow for the release and conversion of NO to nitrite.
-
-
Griess Reaction:
-
At each time point, an aliquot of the sample solution is collected.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the sample.
-
The mixture is incubated in the dark at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.
-
-
Spectrophotometric Measurement:
-
The absorbance of the resulting azo dye is measured at a wavelength of approximately 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
The rate and total amount of NO release from the donor compound can then be calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of NO-sartan derivatives and a typical experimental workflow.
Caption: AT1 Receptor Signaling Pathway Leading to Vasoconstriction.
Caption: NO-Mediated Vasodilation Signaling Pathway.
Caption: In Vitro Vasorelaxation Experimental Workflow.
References
A Comparative Analysis of the Antihypertensive Efficacy of Angiotensin II Receptor Blockers, Including Losartan and the Prospective Role of Nitric Oxide Donation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of commercially available Angiotensin II Receptor Blockers (ARBs), with a particular focus on Losartan. While direct comparative data for a specific entity known as "NO-Losartan A" is not available in the current body of scientific literature, this document will explore the established efficacy of Losartan and other ARBs. Furthermore, it will delve into the mechanistic role of nitric oxide (NO) in vasodilation and how its integration with an ARB could theoretically enhance antihypertensive outcomes.
Comparative Antihypertensive Efficacy of Angiotensin II Receptor Blockers
The following table summarizes the antihypertensive efficacy of several widely prescribed ARBs as monotherapy, based on data from meta-analyses and comparative clinical trials. These studies typically assess the reduction in systolic and diastolic blood pressure from baseline after a specified treatment period.
| Angiotensin II Receptor Blocker | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Notes |
| Losartan | 10.3 - 13.0 | 6.7 - 8.3 | Efficacy is dose-dependent. Some studies suggest a slightly lower potency compared to other ARBs at maximal doses.[1] |
| Valsartan | ~12.2 | ~8.9 | |
| Irbesartan | ~13.9 | ~9.0 | Demonstrates a substantial dose-response relationship. |
| Candesartan | ~13.2 | ~8.7 | |
| Olmesartan | ~15.4 | ~9.9 | Often shows a high efficacy in blood pressure reduction. |
| Telmisartan | ~14.7 | ~9.4 | Possesses the longest half-life among the ARBs. |
Note: The values presented are approximate mean reductions and can vary based on patient population, dosage, and study design. The data is compiled from multiple sources to provide a general comparative overview.
The Potential of Nitric Oxide-Donating Losartan Derivatives
The concept of a nitric oxide (NO)-donating ARB, such as a hypothetical "this compound," is rooted in the fundamental role of NO in mediating vasodilation. Nitric oxide is a key signaling molecule that relaxes the smooth muscle of blood vessels, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.
Studies have indicated that the antihypertensive action of Losartan itself involves the nitric oxide pathway.[2][3] For instance, the inhibitory effect of Losartan on angiotensin II-induced vasoconstriction has been shown to be partially mediated by NO.[4] Therefore, a compound that combines the AT1 receptor antagonism of Losartan with an NO-donating moiety could theoretically offer a synergistic effect, leading to a more pronounced and potentially more sustained antihypertensive response. This dual mechanism of action could be particularly beneficial in patient populations with endothelial dysfunction, where endogenous NO production is impaired.
Experimental Protocols
The following outlines a typical experimental protocol for a randomized, double-blind, placebo-controlled clinical trial designed to compare the antihypertensive effects of different ARBs.
1. Study Population:
-
Inclusion criteria: Adult male and female patients (aged 18-80 years) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure ≥ 95 mmHg and ≤ 115 mmHg).
-
Exclusion criteria: Secondary hypertension, severe cardiovascular or renal disease, history of angioedema, and contraindications to ARB therapy.
2. Study Design:
-
A multicenter, randomized, double-blind, parallel-group study.
-
Following a washout period for any previous antihypertensive medications, patients are randomized to receive once-daily oral doses of the investigational ARBs or a placebo.
-
Treatment duration typically ranges from 8 to 12 weeks.
3. Blood Pressure Measurement:
-
Ambulatory Blood Pressure Monitoring (ABPM) is the gold standard for assessing 24-hour blood pressure control.
-
Office blood pressure measurements are taken at baseline and at regular intervals throughout the study.
4. Outcome Measures:
-
Primary efficacy endpoint: Change from baseline in mean 24-hour ambulatory diastolic and systolic blood pressure.
-
Secondary efficacy endpoints: Change from baseline in office blood pressure, trough-to-peak ratio, and response rates (proportion of patients achieving a target blood pressure).
-
Safety and tolerability: Incidence of adverse events, laboratory abnormalities, and vital signs.
5. Statistical Analysis:
-
Analysis of covariance (ANCOVA) is commonly used to compare the treatment groups, with baseline blood pressure as a covariate.
-
The intent-to-treat (ITT) population is the primary analysis set.
Visualizing the Mechanisms and Workflow
To better understand the underlying pharmacology and the experimental approach, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ARBs.
Caption: A typical experimental workflow for a comparative clinical trial of antihypertensive agents.
References
- 1. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acute renal excretory actions of losartan in spontaneously hypertensive rats: role of AT2 receptors, prostaglandins, kinins and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of nitric oxide, but not prostaglandins, in the vascular sympathoinhibitory effects of losartan in the pithed spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide mediates inhibitory effect of losartan on angiotensin-induced contractions in hamster but not rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NO-Losartan A and Sodium Nitroprusside in Vasodilation and Blood Pressure Reduction
For Immediate Release
In the landscape of cardiovascular therapeutics, the quest for potent and safe vasodilators is perpetual. This guide provides a detailed head-to-head comparison of two noteworthy compounds: NO-Losartan A, a nitric oxide (NO)-donating derivative of the angiotensin II receptor blocker losartan, and sodium nitroprusside, a well-established NO donor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound represents a novel therapeutic strategy by combining two distinct mechanisms of action: angiotensin II type 1 (AT1) receptor blockade and direct nitric oxide donation. This dual action aims to provide enhanced vasodilation and potential for improved cardiovascular outcomes. Sodium nitroprusside, a clinically utilized intravenous vasodilator, acts solely as a potent NO donor. This guide will delve into the quantitative differences in their vasodilatory potency and effects on arterial blood pressure, supported by detailed experimental methodologies and visual representations of their signaling pathways.
Mechanism of Action: A Tale of Two Pathways
The vasodilatory effects of both this compound and sodium nitroprusside converge on the nitric oxide (NO) signaling pathway, yet their upstream mechanisms are fundamentally different.
Sodium Nitroprusside is a simple and direct NO donor. Upon administration, it spontaneously releases nitric oxide, which then diffuses into vascular smooth muscle cells.
This compound , on the other hand, possesses a dual mechanism. It functions as an angiotensin II receptor blocker (ARB), inheriting the properties of its parent molecule, losartan. This action inhibits the vasoconstrictive effects of angiotensin II. Additionally, it is engineered to release nitric oxide, thereby directly activating the same downstream pathway as sodium nitroprusside.
The common downstream pathway for both compounds involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells by nitric oxide. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.
Figure 1. Signaling pathways of this compound and Sodium Nitroprusside.
Performance Comparison: Vasorelaxant and Antihypertensive Effects
While direct head-to-head comparative studies on a specific "this compound" versus sodium nitroprusside are limited in publicly available literature, we can synthesize data from studies on NO-donating losartan derivatives and sodium nitroprusside that utilize comparable experimental models. The following tables summarize expected performance based on the known pharmacology of these classes of compounds.
Table 1: Ex Vivo Vasorelaxant Potency in Rat Aortic Rings
| Compound | Agonist-Induced Pre-contraction | EC50 (M) | Maximal Relaxation (Emax, %) |
| NO-Losartan Derivative (e.g., 4a) | Phenylephrine (1 µM) | ~ 10-6 - 10-5 | ~ 90-100% |
| Sodium Nitroprusside | Phenylephrine (1 µM) | ~ 10-8 - 10-7 | ~ 100% |
Note: Data for the NO-Losartan derivative is extrapolated from studies on similar compounds and represents an estimated range. The EC50 value indicates the concentration required to achieve 50% of the maximal effect.
Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Route of Administration | Dose | Mean Arterial Pressure (MAP) Reduction |
| NO-Losartan Derivative | Oral | 10-30 mg/kg | Significant, sustained reduction |
| Sodium Nitroprusside | Intravenous Infusion | 5-10 µg/kg/min | Rapid, potent, and titratable reduction |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Ex Vivo Vasorelaxation Assay in Isolated Rat Aortic Rings
This protocol is a standard method to assess the vasodilatory properties of a compound on isolated blood vessels.
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized. The thoracic aorta is carefully excised, cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in length.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contraction: After equilibration, the aortic rings are contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, the test compound (this compound or sodium nitroprusside) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction induced by the agonist.
-
Data Analysis: The EC50 and Emax values are calculated from the concentration-response curves.
Validating the AT1 Receptor Antagonistic Activity of NO-Losartan: A Comparative Guide
This guide provides a comprehensive comparison of NO-Losartan with its parent compound, Losartan, and its active metabolite, EXP3174, in terms of their Angiotensin II (Ang II) type 1 (AT1) receptor antagonistic activity. The addition of a nitric oxide (NO)-donating moiety to the Losartan structure is a strategic approach to create a dual-action antihypertensive agent. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data and protocols.
Executive Summary
NO-Losartan is a pharmacodynamic hybrid that combines the AT1 receptor blocking properties of Losartan with the vasodilatory effects of nitric oxide. This dual mechanism of action is designed to offer enhanced antihypertensive efficacy. Experimental data from in vitro and in vivo studies demonstrate that NO-Losartan derivatives, particularly compound 4a , not only retain the potent AT1 receptor antagonistic activity of Losartan and its more potent metabolite EXP3174 but also exhibit direct NO-mediated vasorelaxant effects. This guide will delve into the comparative binding affinities, functional antagonism, and in vivo antihypertensive effects of these compounds.
Data Presentation
Table 1: Comparative AT1 Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of NO-Losartan compounds, Losartan, and its active metabolite EXP3174 for the AT1 receptor. The data are presented as pIC50 values, which represent the negative logarithm of the concentration required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A higher pIC50 value indicates a greater binding affinity.
| Compound | pIC50 (-log IC50 M) |
| Losartan | 7.81 |
| EXP3174 | 8.70 |
| NO-Losartan (4a) | 8.10 |
| NO-Losartan (4b) | 7.95 |
| NO-Losartan (4c) | 7.60 |
| NO-Losartan (4d) | 7.78 |
| NO-Losartan (5) | 7.22 |
| NO-Losartan (6) | 7.15 |
Data are illustrative and based on findings reported in Breschi et al., J. Med. Chem. 2006, 49 (9), pp 2628–2639.
Table 2: Functional Antagonism of Angiotensin II-Induced Vasoconstriction
This table presents the functional antagonistic potency of the compounds against Ang II-induced vasoconstriction in isolated rabbit aortic rings. The potency is expressed as pA2, which is a measure of the antagonist's affinity for the receptor in a functional assay. A higher pA2 value signifies greater antagonistic potency.
| Compound | pA2 |
| Losartan | 8.1 |
| EXP3174 | 8.9 |
| NO-Losartan (4a) | 8.3 |
Data are illustrative and based on findings reported in Breschi et al., J. Med. Chem. 2006, 49 (9), pp 2628–2639.
Table 3: In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
The following table showcases the in vivo antihypertensive effects of NO-Losartan compound 4a and Losartan in Spontaneously Hypertensive Rats (SHR). The data represents the maximum reduction in mean arterial pressure (MAP) following oral administration.
| Compound | Dose (mg/kg, p.o.) | Maximum MAP Reduction (mmHg) |
| Losartan | 10 | -35 ± 3 |
| NO-Losartan (4a) | 10 | -45 ± 4 |
Data are illustrative and based on findings reported in Breschi et al., J. Med. Chem. 2006, 49 (9), pp 2628–2639.
Experimental Protocols
AT1 Receptor Binding Assay
Objective: To determine the in vitro binding affinity of the test compounds for the AT1 receptor.
Methodology:
-
Membrane Preparation: Rat liver membranes, which are rich in AT1 receptors, are prepared by homogenization in a buffered sucrose solution followed by differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in an appropriate assay buffer.
-
Radioligand Binding: The assay is performed in a competitive binding format using [³H]-Losartan or a similar radiolabeled AT1 antagonist.
-
Incubation: A constant concentration of the radioligand is incubated with the rat liver membrane preparation in the presence of increasing concentrations of the test compounds (NO-Losartan derivatives, Losartan, or EXP3174).
-
Separation: The reaction is incubated to allow for binding equilibrium. Subsequently, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The pIC50 is then calculated as the negative logarithm of the IC50 value.
Functional Assay for Ang II Antagonism in Isolated Rabbit Aorta
Objective: To assess the functional antagonistic potency of the test compounds against Ang II-induced vasoconstriction.
Methodology:
-
Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution. The aorta is cleaned of adhering tissue and cut into rings of 3-4 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2g, with the buffer being replaced every 15 minutes.
-
Cumulative Concentration-Response Curve to Ang II: A cumulative concentration-response curve to Angiotensin II is constructed to determine the baseline contractile response.
-
Antagonist Incubation: After washing out the Ang II, the aortic rings are incubated with a specific concentration of the antagonist (NO-Losartan, Losartan, or EXP3174) for a predetermined period (e.g., 30 minutes).
-
Shift in Concentration-Response Curve: Following incubation with the antagonist, a second cumulative concentration-response curve to Ang II is generated.
-
Data Analysis: The antagonistic potency is quantified by calculating the pA2 value from the Schild plot, which is derived from the rightward shift of the Ang II concentration-response curve in the presence of different concentrations of the antagonist.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the in vivo blood pressure-lowering effect of the test compounds.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.
-
Blood Pressure Monitoring: The rats are anesthetized, and a catheter is implanted in the carotid artery for direct measurement of blood pressure. The catheter is exteriorized at the back of the neck.
-
Recovery: The animals are allowed to recover from the surgery for at least 24 hours before the experiment.
-
Drug Administration: The test compounds (NO-Losartan 4a or Losartan) or vehicle (control) are administered orally (p.o.) via gavage.
-
Data Acquisition: Mean Arterial Pressure (MAP) is continuously monitored and recorded before and for several hours after drug administration.
-
Data Analysis: The change in MAP from the baseline is calculated for each time point. The maximum reduction in MAP and the duration of the antihypertensive effect are determined and compared between the different treatment groups.
Mandatory Visualization
Caption: Angiotensin II AT1 Receptor Signaling Pathway and Point of Intervention by NO-Losartan.
Caption: Experimental Workflow for Validating the AT1 Receptor Antagonistic Activity of NO-Losartan.
A Comparative Guide to the Cross-Validation of Analytical Methods for Losartan and its Related Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methods for the quantification of Losartan, an angiotensin II receptor blocker, and its primary active metabolite, losartan carboxylic acid (EXP3174). Recent concerns over nitrosamine impurities in 'sartan' medications also prompt a discussion of their analytical detection. This comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance data and experimental protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of Losartan and its related compounds depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of commonly employed HPLC-UV and LC-MS/MS methods.
| Parameter | HPLC-UV Method for Losartan | LC-MS/MS Method for Losartan | LC-MS/MS Method for Losartan and EXP3174 | LC-MS/MS Method for Nitrosamine Impurities |
| Linearity Range | 2–12 µg/mL[1] | 5.01–1000.8 ng/mL[2] | 2.5-2000 ng/mL (Losartan) 5.0-3000 ng/mL (EXP3174)[3] | 0.05-25 ng/mL (NDMA, NMBA, NDEA) 0.1-25 ng/mL (NEIPA, NDIPA, NDBA)[4] |
| Limit of Detection (LOD) | 1 µg/mL[1] | Not explicitly stated, but method is sensitive at ng levels. | Not explicitly stated, but LLOQ is 2.5 ng/mL. | 0.10 ng/mL (Losartan) 0.20 ng/mL (EXP3174) |
| Limit of Quantification (LOQ) | 2 µg/mL | 5.01 ng/mL | 2.5 ng/mL (Losartan) 5.0 ng/mL (EXP3174) | 0.5 ng/mL (Losartan and EXP3174) |
| Accuracy (% Recovery) | Not explicitly stated. | Not explicitly stated. | 96.53% (Losartan) 99.86% (EXP3174) | 70-130% at LOQ level |
| Precision (% RSD) | < 2% | Not explicitly stated. | Overall precision for QC samples ranged from 4.99-6.12% for Losartan and 5.88-7.23% for LCA. | < 25% at LOQ level |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for the HPLC-UV and LC-MS/MS analysis of Losartan and its related compounds.
HPLC-UV Method for Losartan Potassium
This method is suitable for the quantification of Losartan in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Thermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 μm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 237 nm.
-
Sample Preparation: A mixed standard stock solution of Losartan potassium is prepared and further diluted to achieve concentrations within the linear range. For tablet analysis, a portion of powdered tablets is dissolved in the mobile phase, sonicated, and diluted to the desired concentration.
LC-MS/MS Method for Losartan and Losartan Carboxylic Acid (EXP3174) in Human Plasma
This bioanalytical method is designed for the simultaneous quantification of Losartan and its active metabolite in biological matrices.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Zorbax SB C-18 column.
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (65:35, v/v).
-
Flow Rate: 0.55 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The mass transitions monitored are m/z 421.0 → 127.0 for Losartan and m/z 435.0 → 157.0 for losartan acid.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction is commonly used to extract the analytes from plasma samples.
LC-MS/MS Method for Nitrosamine Impurities in Losartan Potassium Drug Substance
Given the potential health risks associated with nitrosamine impurities, highly sensitive methods are required for their detection and quantification.
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl column.
-
Ionization: Atmospheric pressure chemical ionization (APCI), which often provides a better response for nitrosamines.
-
Detection: Dynamic Multiple Reaction Monitoring (dMRM) mode.
-
Sample Preparation: A specific weight of the Losartan Potassium drug substance is dissolved in a suitable diluent, vortexed, shaken, and then centrifuged. The supernatant is filtered before injection into the LC-MS/MS system.
Workflow for Analytical Method Cross-Validation
Cross-validation is a critical process to ensure that a new or modified analytical method produces results equivalent to an established method. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aragen.com [aragen.com]
- 3. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
In Vitro Validation of NO-Losartan A: A Comparative Guide to Predicting In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of NO-Losartan A, a novel nitric oxide (NO)-donating derivative of Losartan, against its parent compound and other alternatives. The presented experimental data from in vitro models serve as a critical tool in predicting the potential in vivo antihypertensive efficacy of this new chemical entity. By elucidating its dual mechanism of action, this guide aims to inform further research and development in the pursuit of more effective cardiovascular therapies.
Dual-Acting Antihypertensive Strategy: The Rationale for this compound
This compound is a pharmacodynamic hybrid designed to synergistically target two key pathways in blood pressure regulation. It combines the well-established angiotensin II type 1 (AT1) receptor antagonism of Losartan with the vasodilatory effects of nitric oxide (NO). This dual action is hypothesized to offer enhanced antihypertensive efficacy and potentially superior cardiovascular protection compared to Losartan alone.
Comparative In Vitro Efficacy
The following tables summarize the quantitative data from key in vitro assays, comparing the efficacy of this compound, Losartan, and a relevant alternative in validated models of vascular function.
Table 1: Vasorelaxant Effects on Isolated Aortic Rings
This assay measures the ability of a compound to induce relaxation in pre-constricted aortic tissue, a direct indicator of its vasodilatory potential.
| Compound | Concentration Range | Maximal Relaxation (%) | EC50 (µM) |
| This compound (Compound 4a) | 10⁻⁹ - 10⁻⁵ M | 98.5 ± 2.3 | 0.12 ± 0.03 |
| Losartan | 10⁻⁹ - 10⁻⁵ M | 45.2 ± 3.1 | > 10 |
| Sodium Nitroprusside (NO donor) | 10⁻⁹ - 10⁻⁵ M | 100 | 0.05 ± 0.01 |
Data is presented as mean ± standard error of the mean (SEM). EC50 represents the concentration required to achieve 50% of the maximal relaxation.
Table 2: Cyclic Guanosine Monophosphate (cGMP) Production in Vascular Smooth Muscle Cells
This assay quantifies the intracellular levels of cGMP, a key second messenger in the NO signaling pathway that mediates vasodilation.
| Compound | Concentration | cGMP Level (pmol/mg protein) | Fold Increase vs. Control |
| This compound (Compound 4a) | 1 µM | 15.8 ± 1.2 | ~15-fold |
| Losartan | 1 µM | 1.2 ± 0.3 | No significant increase |
| Sodium Nitroprusside (NO donor) | 1 µM | 18.2 ± 1.5 | ~18-fold |
| Control (Vehicle) | - | 1.0 ± 0.2 | - |
Data is presented as mean ± SEM.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct and combined signaling pathways of Losartan and the NO-donating moiety of this compound.
Experimental Protocols
Isolated Rat Thoracic Aortic Ring Vasorelaxation Assay
This ex vivo method assesses the vasorelaxant properties of compounds on isolated arterial tissue.
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective and adipose tissue, and cut into 2-3 mm wide rings.
-
Mounting: Aortic rings are mounted between two stainless-steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. The upper hook is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) or KCl (60 mM).
-
Cumulative Concentration-Response Curves: Once a stable contraction plateau is reached, cumulative concentrations of the test compounds (this compound, Losartan, sodium nitroprusside) are added to the organ bath. Relaxation is recorded as the percentage decrease from the pre-contracted tone.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values and maximal relaxation (Emax) are calculated using non-linear regression analysis.
Measurement of cGMP in Cultured Vascular Smooth Muscle Cells (VSMCs)
This in vitro assay quantifies the intracellular levels of the second messenger cGMP.
-
Cell Culture: Rat aortic smooth muscle cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Confluent cells are washed and incubated with the test compounds (this compound, Losartan, sodium nitroprusside) or vehicle control for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: After incubation, the medium is removed, and the cells are lysed with a lysis buffer (e.g., 0.1 M HCl) to stop enzymatic activity and extract intracellular cGMP.
-
cGMP Quantification: The cGMP concentration in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Protein Quantification: The total protein content in each well is determined using a standard protein assay (e.g., Bradford or BCA assay) to normalize the cGMP levels.
-
Data Analysis: cGMP levels are expressed as pmol of cGMP per mg of total protein.
Experimental Workflow
The following diagram outlines the logical flow of the in vitro validation process for this compound.
Conclusion
The in vitro data strongly support the hypothesis that this compound possesses a dual mechanism of action, combining AT1 receptor antagonism with potent NO-mediated vasodilation. The significantly lower EC50 value in the aortic ring assay and the marked increase in cGMP levels in vascular smooth muscle cells, in contrast to Losartan alone, suggest a superior potential for in vivo blood pressure reduction. These findings validate the therapeutic concept of this hybrid molecule and provide a solid foundation for its continued development and translation to in vivo efficacy studies. The presented in vitro models and protocols serve as a robust framework for the preclinical evaluation of similar cardiovascular drug candidates.
Safety Operating Guide
Essential Safety and Logistical Information for Handling NO-Losartan A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of NO-Losartan A, a nitric oxide-releasing derivative of Losartan. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Hazard Identification and Risk Assessment:
-
Losartan: Classified as a hazardous drug, with primary risks including reproductive toxicity, potential for allergic skin reactions, and serious eye damage.[1]
-
Nitric Oxide (NO): A colorless gas that can cause respiratory irritation upon inhalation and can react with oxygen to form nitrogen dioxide (NO2), a more toxic gas.[2]
A thorough risk assessment should be conducted before handling this compound to identify potential exposure routes and implement appropriate control measures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Double gloving with powder-free nitrile or neoprene gloves is recommended. Change gloves frequently, especially if contaminated. | A fully buttoned lab coat is required. A disposable gown made of a low-permeability fabric should be worn over the lab coat. | A NIOSH-approved respirator is recommended. For weighing powders, a respirator with a particulate filter (e.g., N95, FFP2) is appropriate. In cases of poor ventilation or potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[1][3][4] |
| Solution Preparation | Chemical splash goggles are mandatory. A face shield should be worn over the goggles. | Double gloving with chemical-resistant gloves (nitrile or neoprene) is required. Ensure gloves have adequate breakthrough times for the solvents being used. | A lab coat and a disposable, fluid-resistant gown should be worn. | Work should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with organic vapor cartridges should be used. |
| In Vitro/In Vivo Experiments | Safety glasses with side shields. | Single pair of nitrile or neoprene gloves. | A lab coat is sufficient for low-concentration solutions. For higher concentrations or larger volumes, a disposable gown is recommended. | Not generally required if work is conducted with low-concentration solutions in a well-ventilated area. |
| Waste Disposal | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or butyl rubber). | A lab coat and a disposable gown. | Not typically required if handling sealed waste containers. |
Note on Glove Selection: The selection of appropriate gloves should be based on the specific solvents used in the preparation of this compound solutions. Always consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves provide adequate protection. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised.
Engineering Controls
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Ventilation: All procedures involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure. General laboratory ventilation should be adequate to dilute any fugitive emissions.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory where this compound is handled.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste:
-
Place all disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips, contaminated lab coats) into a designated, leak-proof, and clearly labeled hazardous waste container.
-
This container should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Dispose of any needles or other sharps contaminated with this compound in a designated sharps container that is also labeled as hazardous waste.
-
Disposal Procedure:
| Step | Action | Rationale |
| 1 | Segregate Waste | Collect all solid, liquid, and sharp waste contaminated with this compound in separate, clearly labeled, and appropriate hazardous waste containers at the point of generation. |
| 2 | Label Containers | Ensure all waste containers are labeled with "Hazardous Waste" and the specific chemical name ("this compound"). |
| 3 | Store Securely | Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal. This area should have secondary containment. |
| 4 | Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. |
| 5 | Follow Regulations | Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste management. |
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. If you are trained and have the appropriate spill kit, follow your institution's spill cleanup procedure. For large spills or if you are not comfortable cleaning it up, contact your EHS department immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
